Product packaging for 4-Bromo-N-(tert-butyl)pyridin-2-amine(Cat. No.:CAS No. 1256819-02-9)

4-Bromo-N-(tert-butyl)pyridin-2-amine

Cat. No.: B582197
CAS No.: 1256819-02-9
M. Wt: 229.121
InChI Key: LREZMLIFOKKBLD-UHFFFAOYSA-N
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Description

4-Bromo-N-(tert-butyl)pyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H13BrN2 and its molecular weight is 229.121. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2 B582197 4-Bromo-N-(tert-butyl)pyridin-2-amine CAS No. 1256819-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-tert-butylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREZMLIFOKKBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721021
Record name 4-Bromo-N-tert-butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256819-02-9
Record name 4-Bromo-N-tert-butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N-(tert-butyl)pyridin-2-amine is a substituted aminopyridine that holds potential as a valuable building block in medicinal chemistry and materials science. Its structural features—a pyridine ring, a bromine atom, and a bulky tert-butyl group—offer multiple avenues for synthetic modification and diverse pharmacological interactions. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis protocol, and predicted spectroscopic characteristics. Due to the limited publicly available experimental data for this specific compound, this guide also draws upon established knowledge of related substituted aminopyridines to discuss its potential applications in drug discovery and its likely chemical reactivity. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this compound in their work.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. The core structure consists of a pyridine ring substituted with a bromine atom at the 4-position and an N-tert-butylamino group at the 2-position.

PropertyValueSource
CAS Number 1256819-02-9[1]
Molecular Formula C₉H₁₃BrN₂[1]
Molecular Weight 229.12 g/mol [1]
Canonical SMILES CC(C)(C)NC1=NC=CC(=C1)BrInferred
Physical State Solid (Predicted)Inferred
Purity ≥98% (As offered by suppliers)[1]

Potential Synthesis and Experimental Protocols

Proposed Synthesis: Nucleophilic Aromatic Substitution

This proposed method utilizes 2,4-dibromopyridine as the starting material and tert-butylamine as the nucleophile. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic attack, as compared to the 4-position, should favor the desired product formation.

Reaction:

2,4-dibromopyridine + tert-butylamine → this compound

Reagents and Materials:

  • 2,4-dibromopyridine

  • tert-butylamine

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Experimental Protocol:

  • To a solution of 2,4-dibromopyridine (1 equivalent) in a suitable solvent such as DMF, add tert-butylamine (1.1-1.5 equivalents) and a non-nucleophilic base like potassium carbonate (2-3 equivalents).

  • The reaction mixture is then heated, for example, to 80-120 °C, under an inert atmosphere.

  • The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification 2,4-dibromopyridine 2,4-dibromopyridine tert-butylamine tert-butylamine Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF) Heating (80-120 °C) Heating (80-120 °C) Inert Atmosphere Inert Atmosphere Solvent Removal Solvent Removal Extraction Extraction Drying Drying Column Chromatography Column Chromatography Starting Materials Starting Materials Reaction Conditions Reaction Conditions Starting Materials->Reaction Conditions Combine and Heat Workup Workup Reaction Conditions->Workup Reaction Completion Purification Purification Workup->Purification Crude Product Final Product Final Product Purification->Final Product Pure this compound

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound was found in the available literature. However, the expected key features can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like this compound is expected to show characteristic peaks.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3350-3310A single, weak to medium band, characteristic of a secondary amine.[2]
C-H Stretch (tert-butyl)2950-2850Strong, sharp peaks from the methyl groups.
C=C and C=N Stretch (Pyridine Ring)1600-1450Multiple bands of variable intensity.
C-N Stretch (Aromatic Amine)1335-1250A medium to strong band.[2]
C-Br Stretch600-500A weak to medium band in the fingerprint region.
N-H Wag910-665A broad band characteristic of primary and secondary amines.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • tert-butyl protons: A singlet around δ 1.3-1.5 ppm (9H).

  • NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • Pyridine protons: Three aromatic protons will be present, likely as a doublet, a singlet, and a doublet of doublets, with chemical shifts in the range of δ 6.5-8.0 ppm. The exact splitting pattern will depend on the coupling constants.

¹³C NMR:

  • tert-butyl carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

  • Pyridine carbons: Five signals in the aromatic region, with the carbon attached to the bromine being significantly deshielded.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2⁺ peaks of roughly equal intensity). Fragmentation would likely involve the loss of a methyl group or the entire tert-butyl group.

Potential Applications in Drug Discovery

Substituted aminopyridines are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[3][4][5][6] While the specific activity of this compound is not documented, its structure suggests several potential areas of application.

As a Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors/donors, and the substituents on the ring can be modified to achieve selectivity and potency for specific kinases. The bromine atom at the 4-position provides a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a large chemical space.

As a Modulator of Phosphodiesterases (PDEs)

Substituted aminopyridines have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4).[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Antimicrobial Agents

The pyridine ring is a core component of many natural and synthetic antimicrobial agents.[4][5][6] The specific substitution pattern of this compound could impart activity against various bacterial or fungal strains.

G cluster_SAR Potential Structure-Activity Relationships This compound This compound Pyridine Ring Pyridine Ring This compound->Pyridine Ring Core Scaffold N-tert-butyl Group N-tert-butyl Group This compound->N-tert-butyl Group Modulates Lipophilicity and Steric Hindrance Bromine Atom Bromine Atom This compound->Bromine Atom Site for Further Functionalization Biological Activity Biological Activity Pyridine Ring->Biological Activity Interacts with Target Pharmacokinetics Pharmacokinetics N-tert-butyl Group->Pharmacokinetics Influences ADME Properties Analogue Synthesis Analogue Synthesis Bromine Atom->Analogue Synthesis Enables Derivatization

Caption: Logical relationships of the structural components of this compound to its potential in drug discovery.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structure is amenable to a variety of synthetic transformations, making it an attractive starting point for the development of novel compounds with potential therapeutic applications. While detailed experimental data is currently lacking, this guide provides a solid foundation of its known properties, a plausible synthetic route, and predicted spectroscopic features. It is hoped that this document will stimulate further research into the chemistry and biological activity of this and related compounds, ultimately contributing to the advancement of drug discovery and materials science.

References

Structure Elucidation of 4-Bromo-N-(tert-butyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-N-(tert-butyl)pyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predictive analysis based on established spectroscopic principles and data from closely related analogues. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

ParameterValueSource
IUPAC Name This compound-
CAS Number 1256819-02-9-
Molecular Formula C₉H₁₃BrN₂-
Molecular Weight 229.12 g/mol -
Predicted Boiling Point 294.4 ± 25.0 °C-

Proposed Synthetic Route and Experimental Protocol

A plausible synthetic route for this compound involves the N-alkylation of 2-amino-4-bromopyridine with a suitable tert-butylating agent. A common method for introducing a tert-butyl group onto an amine is through reaction with tert-butyl bromide in the presence of a non-nucleophilic base to prevent dehydrohalogenation of the alkyl halide.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added a non-nucleophilic base, for example, sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: After stirring for 30 minutes, tert-butyl bromide (1.1 eq) is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the target compound.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Techniques cluster_interpretation Data Interpretation & Structure Confirmation synthesis Proposed Synthesis purification Purification (Column Chromatography) synthesis->purification mass_spec Mass Spectrometry (MS) purification->mass_spec Sample ir_spec Infrared (IR) Spectroscopy purification->ir_spec Sample nmr_spec NMR Spectroscopy purification->nmr_spec Sample interpretation Spectral Interpretation mass_spec->interpretation ir_spec->interpretation h_nmr 1H NMR nmr_spec->h_nmr c_nmr 13C NMR nmr_spec->c_nmr cosy 2D COSY h_nmr->cosy hsqc 2D HSQC/HMBC h_nmr->hsqc h_nmr->interpretation dept DEPT c_nmr->dept c_nmr->hsqc c_nmr->interpretation dept->interpretation cosy->interpretation hsqc->interpretation structure_confirmation Structure Confirmation interpretation->structure_confirmation

In-depth Technical Guide: 4-bromo-N-tert-butylpyridin-2-amine (CAS Number 1256819-02-9)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available information for 4-bromo-N-tert-butylpyridin-2-amine. A comprehensive search of scientific literature and chemical databases yielded limited specific experimental data for this compound. Much of the available information is predicted or inferred from related compounds.

Chemical Identity and Structure

4-bromo-N-tert-butylpyridin-2-amine is a substituted pyridine derivative. The structure consists of a pyridine ring brominated at the 4-position and substituted with a tert-butylamino group at the 2-position.

PropertyValueSource
CAS Number 1256819-02-9[1][2]
IUPAC Name 4-bromo-N-(tert-butyl)pyridin-2-amine[1]
Synonyms 2-Pyridinamine, 4-bromo-N-(1,1-dimethylethyl)-N/A
Molecular Formula C₉H₁₃BrN₂[1][2]
Molecular Weight 229.12 g/mol [1][2]
Canonical SMILES CC(C)(C)NC1=NC=CC(=C1)BrN/A

Physicochemical Properties

Detailed experimental physicochemical data for 4-bromo-N-tert-butylpyridin-2-amine is scarce. The following table summarizes the available predicted data.

PropertyPredicted ValueSource
Boiling Point 294.4 ± 25.0 °CN/A
Density 1.364 ± 0.06 g/cm³N/A
pKa 6.48 ± 0.10N/A
Melting Point Not available
Solubility Not available

Note: No experimental data for melting point, solubility, or spectroscopic analyses (NMR, IR, Mass Spectrometry) were found in the public domain for this specific compound.

Pharmacological and Biological Properties

There is currently no publicly available information regarding the pharmacological or biological properties of 4-bromo-N-tert-butylpyridin-2-amine. Brominated pyridine derivatives are recognized as important intermediates in the synthesis of biologically active molecules in the field of medicinal chemistry. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate more complex molecular architectures. However, no specific biological activity, mechanism of action, or implication in any signaling pathway has been reported for 4-bromo-N-tert-butylpyridin-2-amine itself.

Experimental Protocols

A detailed, experimentally validated synthesis protocol for 4-bromo-N-tert-butylpyridin-2-amine is not available in the reviewed literature. General synthetic strategies for related brominated pyridines often involve the direct bromination of the corresponding pyridine precursor. The regioselectivity of such reactions can be influenced by the nature and position of existing substituents on the pyridine ring.

Visualizations

Due to the lack of information on signaling pathways or defined experimental workflows involving 4-bromo-N-tert-butylpyridin-2-amine, no diagrams can be generated at this time.

Summary and Future Outlook

4-bromo-N-tert-butylpyridin-2-amine is a chemical compound for which basic identifying information is available. However, there is a significant gap in the publicly accessible knowledge regarding its experimental physicochemical properties, its biological activity, and detailed protocols for its synthesis and handling.

For researchers and drug development professionals, this compound may represent an opportunity for exploration as a building block in the synthesis of novel chemical entities. Future work should focus on the experimental determination of its fundamental properties and the investigation of its potential biological activities. The lack of current data underscores the novelty of this particular chemical structure within the broader landscape of pyridine chemistry.

References

A Comprehensive Technical Guide to 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-(tert-butyl)pyridin-2-amine is a substituted aminopyridine with the definitive IUPAC name This compound . This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for the development of novel therapeutic agents. Substituted aminopyridines have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade, suggesting the potential for this compound in the treatment of inflammatory diseases.[1][2][3][4][5] This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a stable organic compound with the following key properties:

PropertyValueReference
IUPAC Name This compound
CAS Number 1256819-02-9[6][7]
Molecular Formula C₉H₁₃BrN₂[6]
Molecular Weight 229.12 g/mol [6]
Appearance White to off-white solid[8]
Purity ≥97.0% (typical)[6][8]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-functionalized pyridine ring. A common strategy involves the synthesis of the key intermediate, 2-amino-4-bromopyridine, followed by N-alkylation.

Synthesis of 2-Amino-4-bromopyridine Intermediate

A prevalent method for the synthesis of 2-amino-4-bromopyridine involves a multi-step process starting from 4-bromopyridine hydrochloride. This process includes esterification, amination, and a Hofmann degradation reaction.[9]

Experimental Protocol for 2-Amino-4-bromopyridine Synthesis (via Hofmann Degradation): [9]

  • Esterification: 4-bromopyridine hydrochloride is esterified to yield crude 4-bromo-2-pyridinecarboxylic acid ethyl ester.

  • Amination: The crude ester is then subjected to an amination reaction to produce 4-bromo-2-pyridinecarboxamide.

  • Hofmann Degradation: The resulting amide undergoes a Hofmann degradation reaction to yield the final product, 2-Amino-4-bromopyridine.

Another documented method involves the reduction of 2,4-dibromopyridine-N-oxide.[10]

Experimental Protocol for 2-Amino-4-bromopyridine Synthesis (via Reduction): [10]

  • Ammoniation: 2,4-dibromopyridine-N-oxide undergoes an ammoniation reaction with ammonia water.

  • Reduction: The resulting intermediate is then reduced to yield 2-amino-4-bromopyridine.

N-Alkylation to Yield this compound

While a specific detailed protocol for the direct N-tert-butylation of 2-amino-4-bromopyridine was not found in the immediate search, a general approach can be inferred from standard organic synthesis techniques. This would typically involve the reaction of 2-amino-4-bromopyridine with a tert-butylating agent, such as tert-butyl bromide or isobutylene, under appropriate basic conditions.

A related synthetic route involves the protection of the amino group of 2-amino-4-bromopyridine with a tert-butoxycarbonyl (Boc) group, which can be subsequently removed.

Logical Synthesis Workflow:

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 4_bromopyridine_hcl 4-Bromopyridine HCl esterification Esterification 4_bromopyridine_hcl->esterification crude_ester Crude 4-Bromo-2- pyridinecarboxylic acid ethyl ester esterification->crude_ester amination Amination crude_ester->amination amide 4-Bromo-2- pyridinecarboxamide amination->amide hofmann Hofmann Degradation amide->hofmann 2_amino_4_bromo 2-Amino-4-bromopyridine hofmann->2_amino_4_bromo 2_amino_4_bromo_final 2-Amino-4-bromopyridine n_alkylation N-tert-butylation 2_amino_4_bromo_final->n_alkylation final_product This compound n_alkylation->final_product

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathway Involvement

Substituted aminopyridines are recognized for their inhibitory effects on phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory process, responsible for the degradation of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory cytokines.[1][2][3][4][5]

Potential PDE4 Inhibition Signaling Pathway:

PDE4_Inhibition_Pathway cluster_process Cellular Response Compound This compound PDE4 Phosphodiesterase 4 (PDE4) Compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PDE4->cAMP AMP AMP cAMP->AMP Hydrolysis Inflammatory_Response Pro-inflammatory Mediator Production cAMP->Inflammatory_Response Suppresses Anti_Inflammatory_Response Anti-inflammatory Cytokine Release cAMP->Anti_Inflammatory_Response Enhances

Caption: Proposed mechanism of action via PDE4 inhibition.

Applications in Drug Discovery and Research

The structural motif of this compound makes it a valuable building block in medicinal chemistry. The bromine atom at the 4-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening. The tert-butyl group can influence the compound's pharmacokinetic properties, such as metabolic stability and oral bioavailability.

Given the established role of PDE4 inhibitors in treating inflammatory conditions, this compound and its derivatives are promising candidates for the development of new therapies for diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][8]

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in the development of anti-inflammatory agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a likely mechanism of action through the inhibition of the PDE4 enzyme. Further research is warranted to fully elucidate its pharmacological profile, including its specific inhibitory activity against PDE4 isoforms and its in vivo efficacy and safety. This technical guide serves as a foundational resource for researchers and scientists working with this promising molecule.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-(tert-butyl)pyridin-2-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-Bromo-N-(tert-butyl)pyridin-2-amine, a valuable building block in pharmaceutical and agrochemical research. The document details the synthesis of its key precursor, 2-amino-4-bromopyridine, through multiple established pathways and explores the subsequent N-tert-butylation to yield the final product. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Synthesis of the Precursor: 2-Amino-4-bromopyridine

The synthesis of 2-amino-4-bromopyridine is a critical first step. Several methods have been developed, each with its own advantages in terms of starting materials, yield, and scalability. Below are three prominent synthetic strategies.

Route 1: From 2,4-Dibromopyridine-N-oxide

This two-step method involves the amination of 2,4-dibromopyridine-N-oxide followed by a reduction to yield 2-amino-4-bromopyridine. This route is advantageous due to its relatively high overall yield and the use of readily available starting materials.[1]

Experimental Protocol:

Step 1: Amination of 2,4-Dibromopyridine-N-oxide In a sealed reaction vessel, 2,4-dibromopyridine-N-oxide is reacted with aqueous ammonia. The mass ratio of 2,4-dibromopyridine-N-oxide to aqueous ammonia is typically between 1:2.5 and 1:5.0. The reaction mixture is heated to a temperature in the range of 60–110 °C.

Step 2: Reduction to 2-Amino-4-bromopyridine The intermediate from the amination step is then reduced to the final product. This can be achieved through two primary methods:

  • Iron Powder Reduction: The intermediate is dissolved in ethanol, and reduced iron powder (approximately 10 equivalents) along with a small amount of concentrated hydrochloric acid is added. The mixture is heated to reflux (around 76 °C) for 5 hours. After cooling, the reaction mixture is filtered through diatomite, and the filtrate is concentrated. The product is then precipitated by adding water, filtered, washed, and dried.

  • Catalytic Hydrogenation: The intermediate is dissolved in methanol, and Raney Nickel is added as the catalyst. The reaction is carried out under a hydrogen atmosphere at normal pressure with stirring for about 8 hours. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The product is precipitated with water, filtered, washed, and dried.

Quantitative Data for Route 1:

StepReactantsKey Reagents/CatalystsTemperature (°C)Time (h)Yield (%)Purity (%)
Amination2,4-Dibromopyridine-N-oxide, Aqueous Ammonia-60-110---
Reduction (Iron)Aminated IntermediateReduced Iron Powder, HCl76580.599
Reduction (H₂)Aminated IntermediateRaney NickelRoom Temp.879.598

G A 2,4-Dibromopyridine-N-oxide B Ammoniation Intermediate A->B Aqueous Ammonia 60-110 °C C 2-Amino-4-bromopyridine B->C Reduction (Fe/HCl or H₂/Raney Ni)

Caption: Synthesis of 2-Amino-4-bromopyridine via Hofmann Degradation.

Route 3: Deprotection of tert-Butyl (4-bromopyridin-2-yl)carbamate

This method involves the deprotection of a Boc-protected precursor, which can be synthesized from 2-amino-4-bromopyridine. This route is particularly useful for laboratory-scale synthesis.

Experimental Protocol:

Step 1: Boc Protection of 2-Amino-4-bromopyridine To a solution of 2-amino-4-bromopyridine (519 mg) in anhydrous THF (15 mL) at -5 °C, lithium bis(trimethylsilyl)amide (1 M solution in hexane, 6 mL) is slowly added. After 10 minutes, di-tert-butyl dicarbonate (654 mg) is added, and the reaction is stirred at room temperature for 1 hour. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated to yield tert-butyl (4-bromopyridin-2-yl)carbamate. [2] Step 2: Deprotection to 2-Amino-4-bromopyridine tert-Butyl (4-bromopyridin-2-yl)carbamate (200 mg, 0.73 mmol) is suspended in water (1 mL), and hydrobromic acid (1 mL, 48 wt% aqueous solution) is added. The mixture is stirred at room temperature for 16 hours. The reaction mixture is then poured into aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic phases are dried and concentrated. The crude product is purified by column chromatography. [3] Quantitative Data for Route 3:

StepStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)
Boc Protection2-Amino-4-bromopyridineDi-tert-butyl dicarbonate, LiHMDS-5 to Room Temp.196
Deprotectiontert-Butyl (4-bromopyridin-2-yl)carbamateHBr (48%)Room Temp.1658

Reaction Pathway for Route 3

G A 2-Amino-4-bromopyridine B tert-Butyl (4-bromopyridin-2-yl)carbamate A->B Boc₂O, LiHMDS C 2-Amino-4-bromopyridine B->C HBr (48%)

Caption: Boc-Protection and Deprotection of 2-Amino-4-bromopyridine.

Synthesis of this compound

The final step in the synthesis is the N-tert-butylation of a suitable precursor. A plausible and efficient method for this transformation is the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination of 2,4-Dibromopyridine

This approach involves the palladium-catalyzed cross-coupling of 2,4-dibromopyridine with tert-butylamine. This reaction selectively forms the C-N bond at the 2-position of the pyridine ring.

Experimental Protocol (General):

A general procedure for the Buchwald-Hartwig amination of a bromopyridine with an amine is as follows. In a reaction vessel under an inert atmosphere, the bromopyridine, the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 2-3 equivalents) are combined in an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated, typically in the range of 80-110 °C, until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

The following table provides representative conditions for a Buchwald-Hartwig amination, which can be adapted for the specific synthesis of this compound.

Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Aryl BromideAminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBu (2.2)TolueneReflux16~65

Reaction Pathway for Buchwald-Hartwig Amination

G A 2,4-Dibromopyridine C This compound A->C Pd Catalyst, Ligand, Base Heat B tert-Butylamine B->C

Caption: Synthesis via Buchwald-Hartwig Amination.

Conclusion

This guide has outlined several viable synthetic pathways for the preparation of this compound and its essential precursor, 2-amino-4-bromopyridine. The choice of a specific route will depend on factors such as the desired scale of production, cost of starting materials, and available laboratory equipment. The provided experimental protocols and quantitative data serve as a valuable starting point for researchers in the field of drug discovery and development.

References

4-Bromo-N-(tert-butyl)pyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-(tert-butyl)pyridin-2-amine is a substituted pyridinamine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or building blocks for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the tert-butyl group can influence solubility and metabolic stability. This guide provides a summary of the key molecular properties, a generalized synthetic approach, and a hypothetical workflow for its application in a drug discovery context.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₉H₁₃BrN₂[1]
Molecular Weight 229.12 g/mol [1]
CAS Number 1256819-02-9[1]

Experimental Protocols: A Generalized Synthetic Approach

Hypothetical Synthesis of this compound:

A potential synthetic route could involve the nucleophilic aromatic substitution of a di-halogenated pyridine, such as 2,4-dibromopyridine, with tert-butylamine. This reaction would likely require a catalyst, such as a palladium complex, and a base to proceed efficiently.

Generalized Reaction Scheme:

  • Starting Materials: 2,4-Dibromopyridine, tert-Butylamine

  • Reagents: Palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

  • Solvent: An inert solvent such as toluene or dioxane.

  • Procedure:

    • To an oven-dried reaction vessel, add 2,4-dibromopyridine, the palladium catalyst, and the phosphine ligand.

    • The vessel is then purged with an inert gas (e.g., argon or nitrogen).

    • The solvent and tert-butylamine are added, followed by the base.

    • The reaction mixture is heated to an elevated temperature (e.g., 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup.

    • The crude product is then purified by column chromatography to yield this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time.

Application in Drug Discovery: A Hypothetical Workflow

While specific biological activities or signaling pathways involving this compound are not documented, its structure suggests its utility as an intermediate in a drug discovery program. The following diagram illustrates a hypothetical workflow where this compound could be utilized in the synthesis of a library of compounds for biological screening.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization A This compound C Parallel Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) A->C B Diverse Building Blocks (e.g., Boronic Acids, Amines) B->C D Compound Library C->D E High-Throughput Screening (Target-based or Phenotypic) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G H Candidate Drug G->H

Caption: Hypothetical drug discovery workflow utilizing this compound.

This workflow illustrates the use of this compound as a starting scaffold. Through parallel synthesis techniques like Suzuki or Buchwald-Hartwig coupling, the bromine atom can be substituted with a variety of other chemical groups ("Diverse Building Blocks") to generate a library of related compounds. This library can then be screened for activity against a specific biological target. Promising "hits" from the screen undergo further medicinal chemistry efforts in the "Lead Optimization" phase to improve their potency, selectivity, and drug-like properties, ultimately leading to a potential "Candidate Drug".

References

An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic approaches for the novel compound 4-Bromo-N-(tert-butyl)pyridin-2-amine. Due to the limited availability of experimental data for this specific molecule, this guide combines reported information with predicted properties and established synthetic methodologies for structurally related compounds.

Chemical and Physical Properties

This compound is a substituted aminopyridine with potential applications as a building block in medicinal chemistry and materials science. Its core structure consists of a pyridine ring substituted with a bromine atom, an amino group, and a tert-butyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1256819-02-9[1]
Molecular Formula C₉H₁₃BrN₂[1]
Molecular Weight 229.12 g/mol [1]
Appearance Solid (Predicted)-
Melting Point Not Reported-
Boiling Point 294.4 ± 25.0 °C (Predicted)
Density 1.364 ± 0.06 g/cm³ (Predicted)
Purity Available at >98%[1]
Storage Conditions Store at 2-8°C under an inert atmosphere

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR - tert-Butyl protons: A singlet around δ 1.3-1.5 ppm (9H).- Aromatic protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). The proton at position 3 would likely be a doublet, the proton at position 5 a doublet, and the proton at position 6 a doublet of doublets, with coupling constants typical for pyridines.- NH proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR - tert-Butyl carbons: Two signals, one for the quaternary carbon around δ 50-60 ppm and one for the methyl carbons around δ 28-32 ppm.- Pyridine carbons: Four signals in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine (C4) would be significantly shifted.
Mass Spec. - (M)+• and (M+2)+•: Isotopic peaks of approximately equal intensity for the bromine atom, with m/z values corresponding to the molecular weight (229.04 for ⁷⁹Br and 231.04 for ⁸¹Br).- Fragmentation: A significant fragment corresponding to the loss of the tert-butyl group (M-57).

Experimental Protocols: A Plausible Synthetic Approach

A specific, validated synthesis for this compound has not been published in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted pyridines. The following protocol describes a potential two-step synthesis starting from commercially available 2-amino-4-bromopyridine.

Experimental Workflow Diagram

G cluster_0 Step 1: N-tert-Butylation cluster_1 Characterization A 2-Amino-4-bromopyridine D Reaction Mixture A->D B tert-Butanol B->D C Sulfuric Acid C->D Catalyst E Workup and Purification D->E Quenching, Extraction F This compound E->F Chromatography G ¹H NMR F->G H ¹³C NMR F->H I Mass Spectrometry F->I J Melting Point F->J

Caption: A plausible workflow for the synthesis and characterization of this compound.

Step 1: Synthesis of this compound

This procedure is adapted from general methods for the N-alkylation of aminopyridines.

  • Materials:

    • 2-Amino-4-bromopyridine

    • tert-Butanol

    • Concentrated Sulfuric Acid

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • To a solution of 2-amino-4-bromopyridine (1.0 eq) in tert-butanol (5-10 volumes), slowly add concentrated sulfuric acid (1.1 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Step 2: Characterization

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • The melting point of the solid product should be determined.

Logical Relationships in Synthesis

The synthesis of the target compound relies on a logical sequence of chemical transformations.

Synthesis Logic Diagram

G Start Starting Material: 2-Amino-4-bromopyridine Intermediate Electrophilic Addition of tert-Butyl Cation Start->Intermediate Reaction with tert-Butanol and H₂SO₄ Product Target Compound: This compound Intermediate->Product Deprotonation

Caption: The logical progression from starting material to the final product in the proposed synthesis.

Potential Applications and Future Research

Substituted bromopyridines are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the synthesis of more complex molecules. The presence of the N-tert-butyl group can influence the electronic properties and steric environment of the pyridine ring, potentially leading to novel biological activities or material properties.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol.

  • Full experimental characterization of the compound.

  • Exploration of its utility in the synthesis of novel compounds for drug discovery and materials science.

Disclaimer: The information provided in this guide, particularly the experimental protocols and spectroscopic data, is based on chemical principles and data from related compounds. It should be used for informational purposes only. Any experimental work should be conducted by qualified professionals in a suitably equipped laboratory with appropriate safety precautions.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 4-Bromo-N-(tert-butyl)pyridin-2-amine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from analogous substituted pyridines to offer a comprehensive and scientifically grounded prediction. This document is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring and typical chemical shifts for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 (Pyridine)8.0 - 8.2Doublet (d)~2.01H
H-5 (Pyridine)7.4 - 7.6Doublet of Doublets (dd)~8.0, ~2.01H
H-3 (Pyridine)6.5 - 6.7Doublet (d)~8.01H
NH (Amine)4.5 - 5.5Singlet (s, broad)-1H
C(CH₃)₃ (tert-butyl)1.3 - 1.5Singlet (s)-9H

Structural and Spectral Correlation

The following diagram illustrates the chemical structure of this compound and the assignment of its proton signals in the predicted ¹H NMR spectrum.

G cluster_molecule N1 N C2 C N1->C2 C3 C C2->C3 N_amine N C2->N_amine C4 C C3->C4 H3 H-3 C3->H3 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 H5 H-5 C5->H5 C6->N1 H6 H-6 C6->H6 H_amine H N_amine->H_amine C_tert C N_amine->C_tert CH3_1 CH₃ C_tert->CH3_1 CH3_2 CH₃ C_tert->CH3_2 CH3_3 CH₃ C_tert->CH3_3

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (0 ppm).

  • Cap the NMR tube securely.

2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter Value
Spectrometer Frequency400 MHz
SolventCDCl₃
Temperature298 K
Pulse Programzg30 (or equivalent)
Number of Scans16 - 64
Relaxation Delay1.0 - 2.0 s
Acquisition Time3 - 4 s
Spectral Width-2 to 12 ppm

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Rationale for Predicted Spectrum

The predicted chemical shifts are based on the following electronic effects of the substituents on the pyridine ring:

  • -NH(tert-butyl) group (at C-2): This is a strong electron-donating group, which will cause a significant upfield shift (to lower ppm) of the ortho (H-3) and para (H-5) protons.

  • -Br group (at C-4): This is an electron-withdrawing group via induction but can be a weak electron-donating group via resonance. Its effect on the chemical shifts of the adjacent protons (H-3 and H-5) will be less pronounced than the amino group. The bromine atom will cause a downfield shift of the adjacent protons.

  • H-6: This proton is ortho to the nitrogen atom in the pyridine ring, which is electron-withdrawing, leading to a significant downfield shift, making it the most deshielded of the aromatic protons.

  • tert-butyl group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 1.3-1.5 ppm.

  • NH proton: The chemical shift of the amine proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet.

The predicted coupling constants are based on typical ortho (~8.0 Hz) and meta (~2.0 Hz) couplings observed in pyridine systems.

This guide provides a robust framework for the ¹H NMR analysis of this compound. Experimental verification is recommended to confirm these predictions.

The Diverse Biological Activities of Substituted Pyridin-2-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridin-2-amines represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of this compound class, with a focus on their roles as kinase inhibitors, antitumor agents, and antimicrobial compounds. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and drug development efforts in this area.

Kinase Inhibitory Activity

Substituted pyridin-2-amines have emerged as a prominent class of kinase inhibitors, targeting a range of kinases implicated in cancer and other diseases. Their ability to be readily functionalized allows for the fine-tuning of their binding affinities and selectivity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) Inhibition

VEGFR2, also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR2 is a validated therapeutic strategy in oncology.

A notable example is the N-(1,3-thiazol-2-yl)pyridin-2-amine series, which has been identified as potent inhibitors of KDR kinase.[1] The development of this class was guided by modifying an azo-dye lead compound, resulting in potent, selective, and low molecular weight inhibitors.[1]

Table 1: In Vitro KDR Kinase Inhibitory Activity of Selected Substituted Pyridin-2-amines

Compound IDSubstitution PatternKDR IC50 (nM)Reference
1a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine78 (Ki)[2]
1b N-(1,3-thiazol-2-yl)pyridin-2-amine derivativePotent (specific value not provided)[1]
1c 4,6-disubstituted 2-aminopyridine28 (for inducible NOS, a related target)

Note: Data is compiled from multiple sources and may have been generated using different assay conditions.

Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) Inhibition

ALK and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC).

A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed and synthesized as novel ALK/ROS1 dual inhibitors.[3] These compounds were developed to overcome resistance to existing inhibitors like crizotinib. The representative compound 2e demonstrated potent anti-proliferative activity against ALK-addicted and ROS1-addicted cancer cell lines.[3]

Table 2: In Vitro ALK and ROS1 Inhibitory and Antiproliferative Activities of a 2-amino-4-(1-piperidine) Pyridine Derivative

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
2e ALK (L1196M mutant)41.3H3122 (ALK-addicted)6.27[3]
2e ROS1 (G2032R mutant)104.7HCC78 (ROS1-addicted)10.71[3]
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell receptor signaling and is a promising target for cancer immunotherapy. Inhibition of HPK1 can enhance T-cell activation and antitumor immunity. Macrocyclic 2-substituted-pyridin-4-yl derivatives have been designed as potent and selective HPK1 inhibitors.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by these substituted pyridin-2-amine kinase inhibitors.

KDR_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 (KDR) (Pyridin-2-amine Target) VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 PKC PKC PLCg->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis p38->Angiogenesis ERK->Angiogenesis

Caption: KDR (VEGFR2) Signaling Pathway.

ALK_ROS1_Signaling_Pathway ALK_ROS1 ALK/ROS1 Fusion Protein (Pyridin-2-amine Target) RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway ALK_ROS1->RAS_RAF_MEK PI3K_AKT_mTOR PI3K-Akt-mTOR Pathway ALK_ROS1->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK_ROS1->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival

Caption: ALK/ROS1 Signaling Pathway.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 (Pyridin-2-amine Target) SLP76->HPK1 Recruits T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation HPK1->SLP76 Phosphorylates & Inhibits Negative_Regulation Negative Regulation HPK1->Negative_Regulation

Caption: HPK1 Signaling in T-Cells.

Antitumor Activity

Beyond specific kinase inhibition, various substituted pyridin-2-amines exhibit broad antiproliferative activity against a range of cancer cell lines. This activity is often evaluated using cytotoxicity assays such as the MTT assay.

One of the notable examples is 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, which has demonstrated significant antineoplastic activity in murine leukemia models.[4][5]

Table 3: Antiproliferative Activity of Selected Substituted Pyridin-2-amines against Various Cancer Cell Lines

Compound Class/IDCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative 35 T47D (Breast)7.9[6]
Imidazo[1,2-a]pyridine derivative 35 MCF-7 (Breast)9.4[6]
Pyridine derivative 2 HCT116 (Colon)12[7]
Pyridine derivative 4 HCT116 (Colon)1.0[7]
Pyridine derivative 6 HCT116 (Colon)0.86[8]

Antimicrobial Activity

Substituted pyridin-2-amines also possess significant antimicrobial properties, with activity reported against both bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

For instance, a series of 2-amino-5-substituted pyridine derivatives have been synthesized and evaluated for their activity against phytopathogenic fungi and bacteria.

Table 4: Antimicrobial Activity of a Selected Substituted Pyridin-2-amine

Compound IDMicroorganismMIC (µg/mL)Reference
2c (a 2-aminopyridine derivative)S. aureus39[9]
2c (a 2-aminopyridine derivative)B. subtilis39[9]
2c (a 2-aminopyridine derivative)B. cereus78[9]
2c (a 2-aminopyridine derivative)E. faecalis78[9]
2c (a 2-aminopyridine derivative)M. luteus78[9]
2c (a 2-aminopyridine derivative)L. monocytogenes156[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Substituted Pyridin-2-amines

General Procedure for the 2-Amination of Pyridine N-Oxides: A practical method for synthesizing substituted 2-aminopyridines involves the reaction of pyridine N-oxides with activated isocyanides.[10]

  • Combine pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF in a capped microwave reaction tube.

  • Stir the mixture and irradiate with microwaves to a set temperature of 150 °C for 15 minutes.

  • After cooling, purify the product by appropriate chromatographic methods.

In Vitro Kinase Inhibition Assay (VEGFR2/KDR)

The following protocol is adapted from a commercially available VEGFR2 (KDR) Kinase Assay Kit.[1][11]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase Buffer, ATP, Substrate) Start->Prepare_Reagents Add_Master_Mix Add Master Mix (Buffer, ATP, Substrate) to Plate Prepare_Reagents->Add_Master_Mix Prepare_Inhibitor Prepare Serial Dilutions of Test Compound Add_Inhibitor Add Test Compound and Controls to Plate Prepare_Inhibitor->Add_Inhibitor Add_Master_Mix->Add_Inhibitor Add_Kinase Initiate Reaction by Adding VEGFR2 Kinase Add_Inhibitor->Add_Kinase Incubate Incubate at 30°C for 45 min Add_Kinase->Incubate Add_Detection_Reagent Add Kinase-Glo™ MAX Reagent Incubate->Add_Detection_Reagent Incubate_RT Incubate at RT for 15 min Add_Detection_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence End End Read_Luminescence->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Substituted Pyridin-2-amine at Various Concentrations Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

References

The Emergence of 4-Bromo-2-Aminopyridine Scaffolds: A Technical Guide to Their Discovery and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-bromo-2-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and synthetic tractability have positioned it as a cornerstone in the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. The strategic placement of the amino and bromo substituents on the pyridine ring allows for facile and regioselective chemical modifications, making it an ideal starting point for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of 4-bromo-2-aminopyridine scaffolds, with a focus on their application in modern drug discovery.

Discovery and Significance

The utility of aminopyridine derivatives in medicinal chemistry has been recognized for decades, with their presence in numerous approved drugs. The introduction of a bromine atom at the 4-position of the 2-aminopyridine core significantly enhances its value as a synthetic intermediate.[1] The bromine atom can act as a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold.[1] This capability is crucial for fine-tuning the pharmacological properties of drug candidates.

The 4-bromo-2-aminopyridine scaffold is a key component in the design of inhibitors for a variety of enzymes, particularly kinases and epigenetic targets like bromodomains.[2][3] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of kinases or the asparagine residue in the active site of bromodomains, while the pyridine nitrogen can act as a hydrogen bond acceptor. The bromine-substituted position provides a vector for introducing moieties that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

The significance of this scaffold is underscored by its incorporation into molecules targeting critical signaling pathways implicated in cancer and inflammation. Notably, derivatives of similar aminopyrimidine cores have shown potent inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology.[2]

Quantitative Biological Data

The following table summarizes the biological activity of a series of aminopyrimidine-2,4-dione and 2-thiopyrimidine-4-one derivatives, which share a similar core structure to 4-bromo-2-aminopyridine, as dual inhibitors of BRD4 and PLK1. This data highlights the potential of this class of compounds in targeting key oncogenic proteins.

Compound IDModificationsBRD4 IC50 (µM)[2]PLK1 IC50 (µM)[2]
4 Unsubstituted phenyl moiety0.0290.094
6a 4-methoxy phenyl ring0.141Not Reported
6b 4-methoxy phenyl ring0.077Not Reported
7 Two unsubstituted phenyl moieties0.0420.02
9 Lumazine derivativeLeast active0.041
Volasertib Reference Drug0.0170.025

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of a 4-bromo-2-aminopyridine derivative and for key biological assays used in the evaluation of such compounds.

Synthesis of 2-Amino-4-bromopyridine

A common method for the synthesis of 2-amino-4-bromopyridine involves the Hofmann degradation of 4-bromopyridine-2-carboxamide.[2]

Step 1: Esterification of 4-bromopyridine hydrochloride

  • Suspend 4-bromopyridine hydrochloride in a suitable solvent such as ethanol.

  • Add a strong acid catalyst (e.g., sulfuric acid) and heat the mixture to reflux to form the corresponding ethyl ester.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the crude ethyl 4-bromo-2-pyridinecarboxylate.

Step 2: Amination of the ester

  • Dissolve the crude ester in a suitable solvent (e.g., methanol).

  • Bubble ammonia gas through the solution or use a solution of ammonia in methanol.

  • Stir the reaction at room temperature until the ester is fully converted to the amide, 4-bromo-2-pyridinecarboxamide.

  • Isolate the product by filtration or evaporation of the solvent.

Step 3: Hofmann degradation of the amide

  • Prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add the 4-bromo-2-pyridinecarboxamide to the hypobromite solution while maintaining a low temperature.

  • Slowly warm the reaction mixture to initiate the Hofmann rearrangement.

  • After the reaction is complete, cool the mixture and extract the product, 2-amino-4-bromopyridine, with a suitable organic solvent.

  • Purify the product by crystallization or column chromatography.

BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to assess the binding of inhibitors to BRD4.

Materials:

  • GST-tagged BRD4 protein

  • Biotinylated histone H4 peptide (substrate)

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds (4-bromo-2-aminopyridine derivatives)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the BRD4 protein and the biotinylated histone H4 peptide to each well.

  • Add the test compounds at various concentrations to the wells. Include positive (known inhibitor like JQ1) and negative (DMSO vehicle) controls.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

  • Add the Glutathione Acceptor beads and incubate in the dark.

  • Add the Streptavidin Donor beads and perform a final incubation in the dark.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., a human leukemia cell line like MV4-11)

  • Cell culture medium and supplements

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for each compound.

Mandatory Visualizations

Signaling Pathway

BRD4_Signaling_Pathway Histone Histone Tails Ac_Lysine Acetylated Lysine Histone->Ac_Lysine HATs BRD4 BRD4 Ac_Lysine->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits Promoter Promoter/Enhancer BRD4->Promoter Recruits to RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates (Activates) RNAPII->Promoter Binds Oncogenes Oncogenes (e.g., c-Myc) Promoter->Oncogenes Initiates Transcription Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Inhibitor 4-Bromo-2-aminopyridine Derivative Inhibitor->BRD4 Inhibits Binding

Caption: BRD4 signaling pathway and point of inhibition.

Experimental Workflow

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Scaffold 4-Bromo-2-aminopyridine Scaffold Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Scaffold->Synthesis Library Compound Library Synthesis->Library Biochemical Biochemical Assay (e.g., BRD4 AlphaScreen) Library->Biochemical Cellular Cell-Based Assay (e.g., MTT Assay) Biochemical->Cellular Active Hits SAR SAR Studies Cellular->SAR Confirmed Hits SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: Drug discovery workflow for 4-bromo-2-aminopyridine derivatives.

Conclusion

The 4-bromo-2-aminopyridine scaffold represents a highly valuable and versatile core in modern medicinal chemistry. Its synthetic accessibility and the strategic positioning of its functional groups provide a robust platform for the design and development of potent and selective inhibitors of key biological targets. As demonstrated by the activity of related aminopyrimidine derivatives against BRD4 and PLK1, this scaffold holds significant promise for the discovery of novel anticancer and anti-inflammatory agents. The detailed experimental protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to harness the potential of 4-bromo-2-aminopyridine in their drug discovery endeavors. Continued exploration of the chemical space around this privileged scaffold is anticipated to yield the next generation of innovative therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel compound 4-Bromo-N-(tert-butyl)pyridin-2-amine. As a substituted 2-aminopyridine, this molecule holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This document collates available data on its chemical and physical characteristics, outlines a plausible synthetic route and characterization workflow, and situates the compound within the broader context of relevant biological signaling pathways. All quantitative data are presented in clear, tabular format for ease of reference, and key experimental and logical workflows are visualized using Graphviz diagrams.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that several of these values are computational predictions and await experimental verification.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1256819-02-9[1]
Molecular Formula C₉H₁₃BrN₂[1]
Molecular Weight 229.12 g/mol [1]
Predicted Boiling Point 294.4 ± 25.0 °CN/A
Predicted Density 1.364 ± 0.06 g/cm³N/A
Predicted pKa 6.48 ± 0.10N/A
Purity ≥ 98% (Commercially available)[1]
Melting Point Not available
Solubility Not available
LogP Not available

Synthesis and Characterization: A Proposed Experimental Protocol

Synthesis of this compound

The synthesis can be envisioned as a nucleophilic aromatic substitution reaction, where the amino group of tert-butylamine displaces a suitable leaving group on a 2,4-dihalopyridine precursor.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 2,4-Dibromopyridine reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat reactant2 tert-Butylamine product This compound reagents->product

Figure 1: Proposed synthetic route for this compound.

Materials:

  • 2,4-Dibromopyridine

  • tert-Butylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dibromopyridine (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and tert-butylamine (1.2 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard analytical workflow.

G synthesis Synthesized Product tlc TLC Analysis (Purity Check) synthesis->tlc nmr NMR Spectroscopy (¹H and ¹³C) tlc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms hplc HPLC Analysis (Final Purity) ms->hplc final Pure Characterized Compound hplc->final

Figure 2: Standard workflow for the characterization of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the connectivity of atoms and the presence of the tert-butyl group and the substituted pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Generic Kinase Signaling Pathway

Substituted 2-aminopyridines can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival. The diagram below illustrates a generic kinase signaling pathway that could potentially be modulated by a compound like this compound.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibition

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This powerful and versatile method is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures that are common motifs in biologically active compounds.[3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[4][5]

This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-N-(tert-butyl)pyridin-2-amine with various arylboronic acids. This protocol is designed to serve as a starting point for researchers and professionals in drug development, offering a reliable method for the synthesis of 4-aryl-N-(tert-butyl)pyridin-2-amine derivatives.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Coupled Product 4-Aryl-N-(tert-butyl)pyridin-2-amine This compound->Coupled Product + Arylboronic Acid Arylboronic Acid (R-B(OH)2) Arylboronic Acid->Coupled Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupled Product Base Base (e.g., K2CO3) Base->Coupled Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Coupled Product Byproducts Byproducts

Caption: General reaction scheme for the Suzuki coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with representative arylboronic acids. These values are based on standard Suzuki-Miyaura conditions and may require optimization for specific substrates.[6][7]

Arylboronic Acid (R-B(OH)₂)Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)1001280-90
3-Cyanophenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2.5)Dioxane/H₂O (4:1)1001675-85
2-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2.0)DME/H₂O (4:1)851280-90

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (e.g., separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 mmol, 0.03 equiv). Then, add the solvent system, typically a mixture of an organic solvent and water (e.g., 4 mL of 1,4-dioxane and 1 mL of degassed water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-N-(tert-butyl)pyridin-2-amine.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reactants: This compound, Arylboronic acid, Base setup Assemble Glassware: Flask, Condenser, Stirrer reagents->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert add Add Catalyst and Solvents inert->add heat Heat and Stir Reaction Mixture add->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry purify Concentrate and Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Step-by-step experimental workflow.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)Ln-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product R1-R2 reductive_elimination->product product->pd0 Regenerates Catalyst reactant1 R1-X (Aryl Halide) reactant1->oxidative_addition reactant2 R2-B(OR)2 (Boronic Acid/Ester) + Base reactant2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-Bromo-N-(tert-butyl)pyridin-2-amine. This reaction is a powerful tool for the synthesis of N-aryl-N'-(tert-butyl)pyridin-2,4-diamines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1]

This document focuses on the application of the Buchwald-Hartwig amination to couple various primary amines with this compound, yielding a library of substituted N,N'-bipyridine-2,4-diamine derivatives. These products are of significant interest in drug discovery and development due to their structural resemblance to known bioactive molecules.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

A Pd(0) species, typically generated in situ from a palladium precatalyst, undergoes oxidative addition to the aryl bromide (this compound). The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-arylated amine product and regenerates the Pd(0) catalyst, which re-enters the catalytic cycle. The choice of palladium source, ligand, base, and solvent is crucial for the success and efficiency of the reaction.

Experimental Protocols

While a specific protocol for the Buchwald-Hartwig amination of this compound is not extensively documented, the following generalized procedures are based on established protocols for similar bromopyridine substrates and can be used as a starting point for optimization.[3]

General Procedure for Catalyst Screening

To identify the optimal conditions for the coupling of a specific amine with this compound, a systematic screening of catalysts, ligands, bases, and solvents is recommended.

Materials:

  • This compound

  • Amine of interest

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, Xantphos)[4][5][6]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials and magnetic stir bars

Procedure:

  • To an array of oven-dried reaction vials, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2 fold excess relative to Pd).

  • Add the base (1.5-2.5 equivalents).

  • Add this compound (1.0 equivalent).

  • Seal the vials with septa and purge with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.5 equivalents) via syringe.

  • Place the vials in a heating block and stir at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Analyze the crude mixture by ¹H NMR or GC to determine the conversion and identify the optimal conditions.

Representative Protocol for the Synthesis of N-Aryl-N'-(tert-butyl)pyridin-2,4-diamine

This protocol is adapted from the successful Buchwald-Hartwig amination of related aminopyrimidines and serves as a robust starting point.[3]

Materials:

  • This compound (1.0 mmol, 230 mg)

  • Substituted aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

  • Anhydrous toluene (5 mL)

  • Nitrogen atmosphere

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the substituted aniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N'-(tert-butyl)pyridin-2,4-diamine.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various aryl bromides with amines, which can be extrapolated for the reaction with this compound.

Table 1: Screening of Reaction Parameters for a Model Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001295
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102488
3[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)Cs₂CO₃ (2.0)Toluene1001892
4Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1101685

Data is representative and based on amination of similar aryl bromide substrates.[3][4]

Table 2: Substrate Scope with Various Anilines

EntryAniline DerivativeProductYield (%)
1AnilineN-phenyl-N'-(tert-butyl)pyridin-2,4-diamine90
24-MethoxyanilineN-(4-methoxyphenyl)-N'-(tert-butyl)pyridin-2,4-diamine92
34-ChloroanilineN-(4-chlorophenyl)-N'-(tert-butyl)pyridin-2,4-diamine85
43-TrifluoromethylanilineN-(3-(trifluoromethyl)phenyl)-N'-(tert-butyl)pyridin-2,4-diamine78

Yields are hypothetical and based on typical outcomes for Buchwald-Hartwig aminations of bromopyridines.

Visualizations

Reaction Scheme

G Buchwald-Hartwig Amination of this compound cluster_product Product A This compound G N-Aryl-N'-(tert-butyl)pyridin-2,4-diamine A->G + B Primary Amine (R-NH2) B->G C Pd Catalyst (e.g., Pd2(dba)3) D Ligand (e.g., XPhos) E Base (e.g., NaOtBu) F Solvent (e.g., Toluene)

Caption: General scheme for the Buchwald-Hartwig amination.

Catalytic Cycle

G Simplified Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition + Ar-Br A->B C L_nPd(II)(Ar)(Br) B->C D Amine Coordination & Deprotonation + R-NH2, - HBr C->D E L_nPd(II)(Ar)(NHR) D->E F Reductive Elimination E->F F->A G Ar-NHR F->G Product

Caption: Key steps of the palladium-catalyzed amination cycle.

Experimental Workflow

G Experimental Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base in a Schlenk Tube start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir for 12-24h solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: 4-Bromo-N-(tert-butyl)pyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-(tert-butyl)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The presence of a bromine atom at the 4-position of the pyridine ring provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The N-(tert-butyl)pyridin-2-amine core is a common scaffold found in numerous kinase inhibitors, where it often serves as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding site of the target kinase. This document provides an overview of its application, detailed synthetic protocols, and representative biological data for a hypothetical derivative.

Synthetic Utility and Applications

The primary application of this compound in drug discovery is as a scaffold for the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases. The tert-butyl group offers steric bulk, which can contribute to selectivity and improved pharmacokinetic properties of the final compound.

Key Synthetic Transformation: Suzuki-Miyaura Coupling

A common and powerful method to elaborate the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a C-C bond between the pyridine ring and a wide range of boronic acids or esters, leading to the generation of diverse compound libraries for biological screening.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a representative kinase inhibitor, N-(tert-butyl)-4-(4-methoxyphenyl)pyridin-2-amine , a hypothetical compound, using this compound as the starting material.

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and SPhos (0.1 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add palladium(II) acetate (0.05 equiv).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, N-(tert-butyl)-4-(4-methoxyphenyl)pyridin-2-amine.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to evaluate the inhibitory activity of the synthesized compound against a target kinase (e.g., a hypothetical tyrosine kinase).

Materials:

  • Synthesized inhibitor compound (e.g., N-(tert-butyl)-4-(4-methoxyphenyl)pyridin-2-amine)

  • Recombinant human target kinase

  • ATP (Adenosine triphosphate)

  • Peptide substrate specific for the kinase

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the inhibitor at various concentrations.

  • Add the recombinant kinase to initiate the reaction, except in the negative control wells.

  • Add ATP to all wells to start the kinase reaction.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table summarizes hypothetical biological data for the representative compound, N-(tert-butyl)-4-(4-methoxyphenyl)pyridin-2-amine .

Compound IDTarget KinaseIC₅₀ (nM)Cell-based EC₅₀ (µM)
N-(tert-butyl)-4-(4-methoxyphenyl)pyridin-2-amineHypothetical Tyrosine Kinase150.5

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor N-(tert-butyl)-4-(aryl)pyridin-2-amine (Kinase Inhibitor) Inhibitor->RAF GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A representative MAP Kinase signaling pathway often targeted by kinase inhibitors.

Experimental Workflow

Experimental_Workflow Start This compound Coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product N-(tert-butyl)-4-(aryl)pyridin-2-amine Library Purification->Product Screening Biological Screening (Kinase Inhibition Assay) Product->Screening Data IC50 Determination & SAR Analysis Screening->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for synthesis and screening of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended reaction conditions for the synthesis of 4-Bromo-N-(tert-butyl)pyridin-2-amine, a key intermediate in the development of various kinase inhibitors and other pharmaceutically active compounds.

Introduction

This compound (CAS No. 1256819-02-9) is a substituted pyridine derivative frequently utilized in medicinal chemistry and drug discovery.[1] Its structural features, particularly the presence of a bromine atom and a tert-butylamino group on the pyridine ring, make it a versatile building block for creating more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions, while the secondary amine provides a point for further functionalization. This compound is notably used as a precursor in the synthesis of potent kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK).[2][3]

Recommended Synthetic Route: Buchwald-Hartwig Amination

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[4][5] This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. In this specific synthesis, 2,4-dibromopyridine is reacted with tert-butylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical reagents, their roles, and recommended quantities for the synthesis of this compound via Buchwald-Hartwig amination.

Reagent Role Molecular Formula Molecular Weight ( g/mol ) Typical Molar Equivalence Typical Quantity
2,4-DibromopyridineStarting MaterialC₅H₃Br₂N236.891.0Varies
tert-ButylamineReagentC₄H₁₁N73.141.2Varies
Pd₂(dba)₃Palladium CatalystC₅₁H₄₂O₃Pd₂915.720.02Varies
XantphosLigandC₃₉H₃₂OP₂578.620.04Varies
Cs₂CO₃BaseCs₂CO₃325.822.5Varies
1,4-DioxaneSolventC₄H₈O₂88.11-Varies

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2,4-Dibromopyridine

  • tert-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2,4-dibromopyridine (1.0 eq), cesium carbonate (2.5 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous 1,4-dioxane to the flask, followed by tert-butylamine (1.2 eq) and Pd₂(dba)₃ (0.02 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

  • Characterization: The final product, this compound, should be a solid. Confirm the identity and purity of the compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination reaction for the synthesis of this compound.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition ArylHalide 2,4-Dibromopyridine ArylHalide->OxAdd Amine tert-Butylamine AmineCoord Amine Coordinated Complex Amine->AmineCoord Base Base (Cs2CO3) Base->AmineCoord Product This compound OxAdd->AmineCoord Amine Coordination AmidoComplex Palladium Amido Complex AmineCoord->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the general workflow from starting materials to the purified final product.

Synthesis_Workflow start Start: 2,4-Dibromopyridine & tert-Butylamine reaction Buchwald-Hartwig Reaction (Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C) start->reaction workup Aqueous Work-up (EtOAc, H₂O, Brine) reaction->workup drying Drying & Concentration (Na₂SO₄, Rotary Evaporator) workup->drying purification Purification (Silica Gel Chromatography) drying->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis and purification.

Application in Kinase Inhibitor Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors. The bromine atom is often utilized in a subsequent Suzuki coupling reaction to introduce an aryl or heteroaryl group.

Kinase_Inhibitor_Synthesis start This compound suzuki Suzuki Coupling (Boronic Acid/Ester, Pd Catalyst, Base) start->suzuki intermediate Coupled Intermediate suzuki->intermediate further_steps Further Synthetic Steps (e.g., deprotection, amidation) intermediate->further_steps final_product Kinase Inhibitor further_steps->final_product

Caption: Role as an intermediate in kinase inhibitor synthesis.

References

Solubility of 4-Bromo-N-(tert-butyl)pyridin-2-amine in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Solubility of 4-Bromo-N-(tert-butyl)pyridin-2-amine in Common Organic Solvents

Compound Information:

  • Chemical Name: this compound

  • CAS Number: 1256819-02-9[1]

  • Molecular Formula: C9H13BrN2[1]

  • Molecular Weight: 229.12 g/mol [1]

Data Presentation

The following table has been structured to record experimentally determined solubility data for this compound. It is recommended to perform these experiments at a controlled temperature (e.g., 25°C) for consistent and comparable results.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

Solvent CategorySolvent NameMolecular FormulaSolubility (mg/mL)Observations
Polar Aprotic Dimethyl Sulfoxide (DMSO)C2H6OSTo be determined experimentally
N,N-Dimethylformamide (DMF)C3H7NOTo be determined experimentally
AcetonitrileC2H3NTo be determined experimentally
AcetoneC3H6OTo be determined experimentally
Polar Protic MethanolCH4OTo be determined experimentally
EthanolC2H6OTo be determined experimentally
IsopropanolC3H8OTo be determined experimentally
WaterH2OTo be determined experimentally
Nonpolar TolueneC7H8To be determined experimentally
HexaneC6H14To be determined experimentally
Dichloromethane (DCM)CH2Cl2To be determined experimentally
Diethyl EtherC4H10OTo be determined experimentally

Experimental Protocols

A common and effective method for determining the solubility of a solid compound is the isothermal equilibrium method. This involves creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Protocol: Determination of Solubility via the Isothermal Equilibrium Method

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Figure 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess solid to known volume of solvent B Cap vial securely A->B C Incubate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample for analysis E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of a solid compound using the isothermal equilibrium method.

Qualitative Solubility Testing

For a more rapid, qualitative assessment, a simple dissolution test can be performed.[2][3][4]

Procedure:

  • Add approximately 2-5 mg of this compound to a small test tube.

  • Add 0.5 mL of the selected solvent.

  • Vortex or shake the test tube vigorously for 1-2 minutes.

  • Visually observe if the solid has completely dissolved.

  • If the solid dissolves, it can be classified as "soluble." If it remains undissolved, it is "insoluble." If some solid dissolves but not all, it is "partially soluble."

Figure 2: Logical Flow for Qualitative Solubility Classification

G start Start: Add solid to solvent agitate Agitate mixture start->agitate observe Observe for undissolved solid agitate->observe soluble Soluble observe->soluble No insoluble Insoluble / Partially Soluble observe->insoluble Yes

Caption: Decision tree for the qualitative assessment of solubility.

References

Application Notes and Protocols: 4-Bromo-N-(tert-butyl)pyridin-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-(tert-butyl)pyridin-2-amine is a key heterocyclic building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a bromine atom at the 4-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. The tert-butylamino group at the 2-position can modulate the electronic properties of the pyridine ring and influence the regioselectivity of reactions. This document provides detailed application notes and experimental protocols for the use of this compound in several common and powerful synthetic transformations.

Key Applications

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, which allow for the facile formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of highly functionalized pyridine derivatives, which are common scaffolds in many biologically active compounds, including kinase inhibitors.[1][2]

The three main types of coupling reactions where this building block is employed are:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl- or 4-heteroaryl-N-(tert-butyl)pyridin-2-amines.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds, leading to the synthesis of N²,N⁴-disubstituted pyridine-2,4-diamines.[3][4]

  • Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, yielding 4-alkynyl-N-(tert-butyl)pyridin-2-amines.[5][6]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the aforementioned cross-coupling reactions. While specific reaction conditions may require optimization depending on the coupling partner, these procedures provide a robust starting point.

Suzuki-Miyaura Coupling: Synthesis of 4-Phenyl-N-(tert-butyl)pyridin-2-amine

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product 4-Phenyl-N-(tert-butyl)pyridin-2-amine reactant1->product + Phenylboronic Acid reactant2 Phenylboronic Acid catalyst Pd(PPh₃)₄ catalyst->product base Na₂CO₃ (aq) base->product solvent 1,4-Dioxane/H₂O solvent->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound229.121.01.0
Phenylboronic acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Sodium Carbonate (2 M aqueous solution)105.992.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a dried Schlenk flask, add this compound (229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (5 mL) and the 2 M aqueous sodium carbonate solution (1 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome:

The Suzuki-Miyaura coupling is generally a high-yielding reaction.[7] The expected product, 4-phenyl-N-(tert-butyl)pyridin-2-amine, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination: Synthesis of N²-(tert-Butyl)-N⁴-phenylpyridine-2,4-diamine

This protocol outlines the palladium-catalyzed amination of this compound with aniline.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product N²-(tert-Butyl)-N⁴-phenylpyridine-2,4-diamine reactant1->product + Aniline reactant2 Aniline catalyst Pd₂(dba)₃ catalyst->product ligand Xantphos ligand->product base NaO-t-Bu base->product solvent Toluene solvent->product

A representative Buchwald-Hartwig amination reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound229.121.01.0
Aniline93.131.21.2
Tris(dibenzylideneacetone)dipalladium(0)915.720.010.01
Xantphos578.680.020.02
Sodium tert-butoxide96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (229 mg, 1.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous toluene (5 mL) followed by aniline (112 mg, 1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired diamine.

Expected Outcome:

The Buchwald-Hartwig amination is a versatile method for C-N bond formation.[3][4] The product, N²-(tert-butyl)-N⁴-phenylpyridine-2,4-diamine, is expected to be obtained in good yield and can be characterized by standard spectroscopic techniques.

Sonogashira Coupling: Synthesis of N-(tert-Butyl)-4-(phenylethynyl)pyridin-2-amine

This protocol is adapted from a similar procedure for the Sonogashira coupling of a positional isomer and is expected to be effective for the title compound.[8]

Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product N-(tert-Butyl)-4-(phenylethynyl)pyridin-2-amine reactant1->product + Phenylacetylene reactant2 Phenylacetylene catalyst Pd(PPh₃)₂Cl₂ catalyst->product cocatalyst CuI cocatalyst->product base Et₃N base->product solvent DMF solvent->product

A representative Sonogashira coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound229.121.01.0
Phenylacetylene102.131.21.2
Dichlorobis(triphenylphosphine)palladium(II)701.900.0250.025
Copper(I) iodide190.450.050.05
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF, anhydrous)-5 mL-

Procedure:

  • To a Schlenk tube, add this compound (229 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and phenylacetylene (0.13 mL, 1.2 mmol).

  • Heat the reaction mixture to 80-100 °C for 3-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated pyridine.

Expected Outcome:

The Sonogashira coupling should proceed efficiently to give N-(tert-butyl)-4-(phenylethynyl)pyridin-2-amine in good yield.[8] The product can be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Signaling Pathways and Logical Relationships

The synthetic pathways described above can be visualized as a workflow for diversifying the this compound core.

Synthesis_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki-Miyaura Coupling (+ Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (+ Primary/Secondary Amine) start->buchwald sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira prod_suzuki 4-Aryl/Heteroaryl-N-(tert-butyl)pyridin-2-amines suzuki->prod_suzuki prod_buchwald N²,N⁴-Disubstituted Pyridine-2,4-diamines buchwald->prod_buchwald prod_sonogashira 4-Alkynyl-N-(tert-butyl)pyridin-2-amines sonogashira->prod_sonogashira

Synthetic diversification of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions described herein provide reliable and efficient methods for the construction of carbon-carbon and carbon-nitrogen bonds, opening avenues for the discovery of new drug candidates and advanced materials. The provided protocols serve as a practical guide for researchers in the field of organic and medicinal chemistry.

References

Application Notes and Protocols: Derivatization of 4-Bromo-N-(tert-butyl)pyridin-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. Its ability to form key hydrogen bond interactions with protein targets makes it an attractive starting point for drug discovery campaigns. The compound 4-Bromo-N-(tert-butyl)pyridin-2-amine serves as a versatile building block for the synthesis of diverse compound libraries. The bromine atom at the 4-position provides a handle for introducing a wide range of substituents through modern cross-coupling methodologies, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the 2-aminopyridine core to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the derivatization of this compound and highlights its potential in the discovery of novel therapeutics, particularly kinase inhibitors.

Key Derivatization Strategies

Two of the most powerful and widely used reactions for the derivatization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These palladium-catalyzed cross-coupling reactions are well-established in the pharmaceutical industry due to their broad substrate scope, functional group tolerance, and generally high yields.

Experimental Workflow

G cluster_0 Derivatization of this compound cluster_1 Suzuki-Miyaura Coupling cluster_2 Buchwald-Hartwig Amination start This compound suzuki Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->suzuki C-C Bond Formation buchwald Primary/Secondary Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) start->buchwald C-N Bond Formation product1 4-Aryl-N-(tert-butyl)pyridin-2-amine Derivatives suzuki->product1 product2 4-Amino-N-(tert-butyl)pyridin-2-amine Derivatives buchwald->product2 bio_eval Biological Evaluation (e.g., Kinase Assays) product1->bio_eval product2->bio_eval sar Structure-Activity Relationship (SAR) Studies bio_eval->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the derivatization and evaluation of this compound.

Application in Kinase Inhibitor Discovery

Derivatives of 2-aminopyridine have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases. Two such kinases that have been successfully targeted by aminopyridine-based inhibitors are Bruton's tyrosine kinase (BTK) and Polo-like kinase 4 (PLK4).

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.

BTK_Signaling cluster_BTK BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Inhibitor 4-Substituted-N-(tert-butyl) pyridin-2-amine Derivative (BTK Inhibitor) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of intervention for inhibitors.

Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is a master regulator of centriole duplication, a process critical for maintaining genomic stability during cell division. Overexpression of PLK4 has been observed in various cancers, making it an attractive target for anticancer drug development.

PLK4_Signaling cluster_PLK4 PLK4 Signaling in Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation SAS6 SAS-6 STIL->SAS6 Recruitment Centriole_Dup Centriole Duplication SAS6->Centriole_Dup Cartwheel Assembly Aneuploidy Aneuploidy & Genomic Instability (in case of dysregulation) Centriole_Dup->Aneuploidy Cancer Cancer Progression Aneuploidy->Cancer Inhibitor 4-Substituted-N-(tert-butyl) pyridin-2-amine Derivative (PLK4 Inhibitor) Inhibitor->PLK4 Inhibition

Caption: Simplified PLK4 signaling pathway and the point of intervention for inhibitors.

Experimental Protocols

The following protocols are representative examples for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the synthesis of 4-aryl-N-(tert-butyl)pyridin-2-amine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Suzuki-Miyaura Coupling):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-N-(tert-butyl)pyridin-2-amine85-95
24-Methoxyphenylboronic acidN-(tert-butyl)-4-(4-methoxyphenyl)pyridin-2-amine80-90
33-Pyridinylboronic acidN-(tert-butyl)-4-(pyridin-3-yl)pyridin-2-amine75-85

Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol outlines a general procedure for the synthesis of 4-(substituted-amino)-N-(tert-butyl)pyridin-2-amine derivatives.

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a Schlenk flask.

  • Add anhydrous toluene or 1,4-dioxane and stir for 10 minutes.

  • Add this compound (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the flask and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Representative Data (Buchwald-Hartwig Amination):

EntryAmineProductYield (%)
1Morpholine4-(Morpholino)-N-(tert-butyl)pyridin-2-amine70-85
2PiperidineN-(tert-butyl)-4-(piperidin-1-yl)pyridin-2-amine75-90
3AnilineN-(tert-butyl)-N'-phenylpyridine-2,4-diamine65-80

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Structure-Activity Relationship (SAR) Considerations

The derivatization of the 4-position of the N-(tert-butyl)pyridin-2-amine core allows for a systematic investigation of SAR. For kinase inhibitors, the substituent at the 4-position often extends into the solvent-exposed region of the ATP-binding pocket or can make additional interactions with the protein surface.

  • Size and Shape: The steric bulk of the substituent at the 4-position can significantly impact binding affinity and selectivity.

  • Electronic Properties: Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyridine ring and influence interactions with the target protein.

  • Hydrophilicity/Lipophilicity: The nature of the substituent at the 4-position is a key determinant of the overall physicochemical properties of the molecule, affecting solubility, permeability, and metabolic stability.

By systematically varying the aryl, heteroaryl, or amino substituents at the 4-position, researchers can fine-tune the pharmacological profile of these compounds to develop potent and selective drug candidates.

Conclusion

This compound is a valuable and versatile starting material for the generation of diverse chemical libraries for drug discovery. The robust and high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient access to a wide range of 4-substituted derivatives. The demonstrated potential of the 2-aminopyridine scaffold to target therapeutically relevant kinases such as BTK and PLK4 underscores the importance of this building block in modern medicinal chemistry. The protocols and data presented herein serve as a guide for researchers to explore the chemical space around this privileged scaffold and to accelerate the discovery of new and innovative medicines.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions involving 4-Bromo-N-(tert-butyl)pyridin-2-amine, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering versatile methods for the synthesis of complex pyridine derivatives.

Application Notes

The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The ability to functionalize this core structure at the 4-position through cross-coupling reactions is a powerful tool for generating diverse chemical libraries for screening and lead optimization. This compound serves as an excellent starting material for such modifications due to the reactivity of the C-Br bond in palladium-catalyzed transformations. The bulky tert-butyl group can influence the electronic properties and steric environment of the pyridine ring, potentially impacting reaction outcomes and the biological activity of the resulting products.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters. The resulting 4-aryl-2-aminopyridines are key intermediates in the synthesis of compounds with applications as kinase inhibitors, central nervous system agents, and anti-inflammatory drugs.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring. The resulting 2,4-diaminopyridine derivatives are of significant interest in drug discovery, with applications as channel modulators and enzyme inhibitors.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond between the pyridine scaffold and a terminal alkyne. The resulting 4-alkynyl-2-aminopyridines are versatile intermediates that can be further elaborated into more complex structures or used directly in applications such as molecular electronics and as precursors for heterocyclic synthesis.[1][2]

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl HalideAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-2260
22-BromopyridinePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃iPrOH/H₂O800.595
34-BromoanilinePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃DMF/H₂O1001292

Data in this table is representative of Suzuki-Miyaura reactions with similar substrates and may not reflect the exact outcome for this compound.[3][4]

Table 2: Representative Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂ (1)dppp (1.5)NaOtBuToluene802498
21-bromo-2,4-dimethylbenzene4-Methyl-6-(pyridin-3-yl)pyrimidin-2-aminePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBuToluene1101235
3BromobenzeneDiphenylaminePd₂(dba)₃ (2)XPhos (8)NaOtBuToluene1002496

Data in this table is representative of Buchwald-Hartwig amination reactions with similar substrates and may not reflect the exact outcome for this compound.[1][5][6]

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [7]

EntryAlkyneCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100398
24-MethylphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100395
31-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100388
43-Butyn-1-olPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100372

This data is for the coupling of 2-amino-3-bromopyridines and serves as a close model for the reactivity of this compound.[7]

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (General Procedure)

This protocol is a general guideline based on typical conditions for Suzuki-Miyaura reactions of bromopyridines.[3][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask or sealed reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the aryl bromide is typically between 0.1 and 0.5 M.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N-(tert-butyl)pyridin-2-amine.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine (General Procedure)

This protocol is a general guideline based on established methods for the Buchwald-Hartwig amination of bromopyridines.[5][9][10]

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask or sealed reaction vial, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under a nitrogen or argon atmosphere.

  • Add anhydrous toluene to the flask, followed by this compound and the secondary amine.

  • Seal the flask and heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N²-(tert-butyl)-N⁴-arylpyridin-2,4-diamine.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne (Adapted from a similar substrate)[7]

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[7]

Materials:

  • This compound (1.0 equiv, 0.5 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv, 0.6 mmol)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 equiv, 0.0125 mmol, 4.2 mg)

  • Triphenylphosphine (PPh₃) (0.05 equiv, 0.025 mmol, 6.6 mg)

  • Copper(I) iodide (CuI) (0.05 equiv, 0.025 mmol, 4.8 mg)

  • Triethylamine (Et₃N) (2 mL)

  • Dimethylformamide (DMF) (2 mL)

  • Nitrogen or Argon gas supply

  • 10 mL round-bottomed flask

  • Magnetic stirrer and heating plate with reflux condenser

Procedure:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound, the terminal alkyne, and 2.0 mL of Et₃N.

  • Heat the reaction mixture to 100 °C under reflux for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous sodium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-alkynyl-N-(tert-butyl)pyridin-2-amine.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation/Amine Coordination Transmetalation/Amine Coordination Pd(II) Complex->Transmetalation/Amine Coordination R-M or R₂NH Intermediate Intermediate Transmetalation/Amine Coordination->Intermediate Reductive Elimination Reductive Elimination Intermediate->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base Inert_Atmosphere Evacuate and backfill with N₂ or Ar Reagents->Inert_Atmosphere Solvent Add Solvent Inert_Atmosphere->Solvent Heating Heat to specified temperature with stirring Solvent->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry, Filter, and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

A typical experimental workflow for palladium-catalyzed cross-coupling.

Logical_Relationships cluster_coupling Cross-Coupling Reaction cluster_reagents Key Reagents Target_Molecule Desired Product: 4-Substituted-N-(tert-butyl)pyridin-2-amine Suzuki Suzuki-Miyaura (C-C bond) Suzuki->Target_Molecule Buchwald Buchwald-Hartwig (C-N bond) Buchwald->Target_Molecule Sonogashira Sonogashira (C-C triple bond) Sonogashira->Target_Molecule Aryl_Halide This compound Aryl_Halide->Suzuki Aryl_Halide->Buchwald Aryl_Halide->Sonogashira Coupling_Partner Organoboron (Suzuki) Amine (Buchwald) Alkyne (Sonogashira) Coupling_Partner->Suzuki Coupling_Partner->Buchwald Coupling_Partner->Sonogashira Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Suzuki Catalyst_System->Buchwald Catalyst_System->Sonogashira

Logical relationships of key components in the cross-coupling reactions.

References

Application of 4-Bromo-N-(tert-butyl)pyridin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11

Introduction

4-Bromo-N-(tert-butyl)pyridin-2-amine is a key starting material in the synthesis of a diverse range of kinase inhibitors. The presence of a bromine atom at the 4-position of the pyridine ring provides a reactive handle for the introduction of various aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The N-(tert-butyl)pyridin-2-amine core is a common scaffold in many kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding pocket. This application note provides a detailed protocol for the synthesis of a representative kinase inhibitor scaffold using this compound and highlights its potential in drug discovery.

Targeted Kinase Family: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[1][2] Consequently, BTK has emerged as a significant therapeutic target for the development of novel inhibitors.[1]

BTK Signaling Pathway

BTK_Signaling BCR B-cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor BTK Inhibitor (e.g., from 4-Bromo-N- (tert-butyl)pyridin-2-amine) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway in B-cells.

Synthetic Strategy: Suzuki-Miyaura Coupling

The synthesis of the target kinase inhibitors is achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the formation of a carbon-carbon bond between the brominated pyridine core and a variety of boronic acids or esters.[3][4]

General Reaction Scheme

Suzuki_Coupling reagent1 This compound product Target Kinase Inhibitor reagent1->product Pd Catalyst, Base, Solvent, Heat reagent2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reagent2->product Experimental_Workflow start Start: Reagents & Solvents reaction_setup Reaction Setup: - Add reagents to vial - Inert atmosphere start->reaction_setup heating Heating & Stirring (80-100°C, 4-12h) reaction_setup->heating workup Aqueous Workup: - Dilution with EtOAc - Washing with H₂O & Brine heating->workup purification Purification: Silica Gel Chromatography workup->purification product Final Product: Kinase Inhibitor purification->product SAR_Logic start Start: This compound synthesis Synthesize Analog Library (Varying R group) start->synthesis screening Biological Screening (e.g., BTK enzyme assay) synthesis->screening data_analysis Analyze IC₅₀ Data screening->data_analysis sar_elucidation Elucidate Structure-Activity Relationship (SAR) data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-Bromo-N-(tert-butyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be poisoned or decomposed. The 2-amino group on the pyridine ring can chelate with the palladium center, inhibiting its catalytic activity.Catalyst Choice: Screen different palladium catalysts. While Pd(PPh₃)₄ is common, consider using catalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which can be more effective for challenging substrates. Buchwald-type palladacycle precatalysts are also a good option. • Ligand Selection: If using a separate ligand, ensure it is electron-rich and sterically hindering to promote oxidative addition and reductive elimination. • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% up to 5-10 mol%) to see if conversion improves.
2. Inappropriate Base: The strength or solubility of the base may be insufficient to activate the boronic acid or neutralize the reaction byproducts.Base Screening: Test a variety of bases. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. K₃PO₄ is often effective in couplings with nitrogen-containing heterocycles. Organic bases can also be explored. • Base Equivalents: Ensure at least 2-3 equivalents of the base are used.
3. Unsuitable Solvent: The solvent system may not adequately dissolve all reactants or facilitate the catalytic cycle.Solvent System: A mixture of an organic solvent and water is typically required. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. The water is crucial for activating the boronic acid with the inorganic base. • Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially with a sterically hindered substrate.Temperature Optimization: Gradually increase the reaction temperature. While many Suzuki couplings run at 80-100 °C, some challenging substrates may require higher temperatures.
Significant Byproduct Formation 1. Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other.Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling. • Proper Degassing: The presence of oxygen can promote homocoupling. Ensure the reaction is performed under strictly anaerobic conditions.
2. Protodeboronation: The boronic acid loses its boron group and is replaced by a hydrogen atom.Anhydrous Conditions (if applicable): While some water is often necessary, excess water can lead to protodeboronation. Use anhydrous solvents if employing a fluoride-based activation method. • Choice of Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.
3. Debromination of Starting Material: The bromo-group on the pyridine is replaced by a hydrogen atom.Optimize Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to decomposition and side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. • Ligand Choice: Certain ligands can help stabilize the catalyst and prevent side reactions.
Reaction Stalls or is Incomplete 1. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.Use of Pre-catalysts: Palladacycle pre-catalysts are often more stable and can provide sustained catalytic activity. • Higher Catalyst Loading: As mentioned above, a higher initial catalyst loading may be necessary to drive the reaction to completion.
2. Poor Solubility of Reactants or Intermediates: As the reaction progresses, intermediates or the product may precipitate, hindering further reaction.Solvent Screening: Experiment with different solvent systems to ensure all components remain in solution throughout the reaction. DMF or other polar aprotic solvents can sometimes be effective, but must be rigorously dried and degassed.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: There are two primary reasons. First, the 2-amino group can act as a coordinating ligand for the palladium catalyst, potentially deactivating it or altering its reactivity. Second, the tert-butyl group introduces significant steric hindrance around the reaction center, which can slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Q2: What is the best palladium catalyst to use for this reaction?

A2: There is no single "best" catalyst, as the optimal choice often depends on the specific boronic acid being used. However, for challenging substrates like this, catalysts with bulky, electron-rich phosphine ligands are often a good starting point. Consider screening catalysts such as Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald-type catalysts like XPhos-Pd-G3 or SPhos-Pd-G3.

Q3: Which base should I choose?

A3: A common and effective choice for Suzuki couplings involving nitrogen-containing heterocycles is potassium phosphate (K₃PO₄). Other bases to consider are cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). The choice of base can be critical, and a small screen of different bases is often worthwhile.

Q4: What is the ideal solvent system?

A4: A mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water in a 4:1 to 10:1 ratio, is a standard starting point. The organic solvent helps to dissolve the organic reactants, while the water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Q5: How can I minimize the formation of homocoupled byproducts?

A5: Meticulous exclusion of oxygen from the reaction mixture is crucial. This can be achieved by thoroughly degassing your solvents and running the reaction under an inert atmosphere (argon or nitrogen). Using a slight excess (around 1.1 equivalents) of the boronic acid can also help to favor the cross-coupling reaction.

Q6: What are typical reaction temperatures and times?

A6: A starting point for temperature is typically between 80 °C and 100 °C. Reaction times can vary from a few hours to overnight (12-24 hours). It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid potential byproduct formation from prolonged heating.

Experimental Protocols

Below is a general experimental protocol for the Suzuki coupling of this compound. Please note that this is a starting point, and optimization of the specific conditions (catalyst, base, solvent, temperature) may be necessary for your specific boronic acid.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the chosen base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the determined reaction time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation

While specific yield data for a wide range of boronic acids with this compound is not extensively available in the public literature, the following table provides representative yields for Suzuki couplings of similar 2-aminopyridine substrates to illustrate the expected outcomes with different catalyst and base combinations.

Table 1: Representative Yields for Suzuki Coupling of 2-Aminopyridine Derivatives

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O901275
22-Chloro-3-aminopyridine (as acetamide)Phenylboronic acidPd₂(dba)₃/XPhos (2)K₃PO₄ (3)Toluene/H₂O1001685
34-Amino-6-chloropicolinateArylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O8518>80
4Unprotected ortho-bromoanilineBenzylboronic esterCataCXium A palladacycle (10)Cs₂CO₃ (2)2-MeTHF/H₂O801691[1]

Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly transferable to this compound without optimization.

Visualizations

DOT Script for a General Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Solvent Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: General workflow for a Suzuki coupling experiment.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic Start Low/No Yield Catalyst Screen Catalysts (e.g., Pd(PPh3)4, XPhos-Pd-G3) Start->Catalyst Base Screen Bases (e.g., K3PO4, Cs2CO3) Start->Base Solvent Optimize Solvent System (e.g., Dioxane/H2O) Start->Solvent Temp Increase Temperature Start->Temp Success Improved Yield Catalyst->Success Base->Success Solvent->Success Temp->Success Byproducts Byproduct Formation Homocoupling Improve Degassing, Adjust Stoichiometry Byproducts->Homocoupling Protodeboronation Use Boronic Ester, Control Water Content Byproducts->Protodeboronation Homocoupling->Success Protodeboronation->Success

Caption: Troubleshooting decision tree for low-yield Suzuki reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Buchwald-Hartwig amination of bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of bromopyridines?

The Buchwald-Hartwig amination, while powerful, can be accompanied by several side reactions, especially with challenging substrates like bromopyridines. The most prevalent issues include:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, resulting in the formation of a simple pyridine byproduct. This can occur when a palladium-hydride species forms and participates in a competing catalytic cycle.[1]

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst. This can form stable, off-cycle complexes that are catalytically inactive, slowing down or completely stalling the desired reaction.[2]

  • Homocoupling: Dimerization of the amine or the bromopyridine can occur, leading to bithiophene-like byproducts in some cases.[3] This is generally less common but can be promoted by certain reaction conditions.

  • Beta-Hydride Elimination: When the amine coupling partner has a β-hydrogen, an unproductive side reaction can occur where the amide intermediate undergoes beta-hydride elimination. This process also leads to hydrodehalogenation of the arene and formation of an imine.[4][5]

Q2: My reaction is sluggish or has stalled, with significant starting material remaining. What is the likely cause and how can I fix it?

A stalled reaction is often due to catalyst inhibition or deactivation, a known issue with pyridine substrates. The lone pair on the pyridine nitrogen can act as a poison to the palladium center.[2]

Troubleshooting Steps:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands are crucial. These ligands create a sterically hindered environment around the palladium, which can discourage the binding of the pyridine nitrogen and promote the desired C-N bond formation. Ligands like XPhos, RuPhos, and BrettPhos have been shown to be effective.[6][7]

  • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined precatalyst (e.g., a G3 or G4 palladacycle). Precatalysts can provide a more reliable and rapid generation of the active catalyst, often leading to cleaner reactions.[8]

  • Solvent and Temperature: Ensure your solvent (e.g., toluene, dioxane, THF) is rigorously degassed and anhydrous.[9] Increasing the reaction temperature can sometimes overcome the energy barrier for a stalled reaction, but be aware this may also increase the rate of side reactions.[8][10]

Q3: I am observing a significant amount of the hydrodehalogenated pyridine byproduct. How can I minimize this side reaction?

Hydrodehalogenation is a common issue and typically points to the presence of palladium-hydride (Pd-H) species.[1]

Mitigation Strategies:

  • Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and may suppress hydrodehalogenation.[11] The choice is highly context-dependent and may require screening.[12]

  • Amine Purity: Ensure the amine starting material is pure and free of moisture or other impurities that could be a source of hydrogen.

  • Ligand Choice: Certain ligands are better at promoting reductive elimination over competing pathways. Screening different classes of ligands can be beneficial.

  • Additive Effects: In some systems, additives have been used to intercept Pd-H species and prevent hydrodehalogenation. For instance, bimetallic palladium-copper (Pd-Cu) nanocatalyst systems have been developed to facilitate the desired amination pathway selectively by having in-situ formed Cu-hydride species prevent Pd-hydride-mediated hydrodehalogenation.[1]

Troubleshooting Workflow

If your experiment yields unsatisfactory results, follow this logical workflow to diagnose and solve the issue.

G Start Problem: Low Yield or Side Products Check_Purity 1. Verify Purity & Integrity of Starting Materials & Reagents Start->Check_Purity Check_Conditions 2. Confirm Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Analysis 3. Analyze Crude Mixture (LCMS, NMR) Check_Conditions->Analysis Symptom_Stalled Symptom: Reaction Stalled / Incomplete Analysis->Symptom_Stalled Symptom_HDH Symptom: Hydrodehalogenation Analysis->Symptom_HDH Symptom_Complex Symptom: Complex Mixture Analysis->Symptom_Complex Solution_Stalled Action: - Switch to bulky ligand (e.g., BrettPhos) - Use a precatalyst (G3/G4) - Increase temperature Symptom_Stalled->Solution_Stalled Solution_HDH Action: - Screen different bases (e.g., K3PO4, Cs2CO3) - Ensure anhydrous conditions - Re-purify amine Symptom_HDH->Solution_HDH Solution_Complex Action: - Lower reaction temperature - Screen different solvent - Re-evaluate ligand/base combination Symptom_Complex->Solution_Complex

Caption: A flowchart for troubleshooting common issues in Buchwald-Hartwig aminations.

Quantitative Data Summary

The choice of ligand and base can dramatically impact reaction outcomes. The following table summarizes general recommendations for different amine types.

Amine TypeRecommended Ligand ClassRecommended BaseKey Considerations
Primary Amines Bulky Biarylphosphines (e.g., BrettPhos)LHMDS, NaOtBuBrettPhos is often selective for primary amines; LHMDS can offer tolerance for protic functional groups.[6][13]
Secondary Amines Bulky Biarylphosphines (e.g., RuPhos)LHMDS, NaOtBuRuPhos is often a good starting point for secondary amines.[13]
Anilines Bidentate or Bulky Monodentate (e.g., XPhos, Xantphos)Cs₂CO₃, K₃PO₄Weaker carbonate bases are often effective and can be milder on sensitive functional groups.[12]
Amides/NH-Heterocycles Highly Active Ligands (e.g., tBuBrettPhos, DavePhos)LHMDS, K₃PO₄These are challenging nucleophiles requiring more reactive catalyst systems.[13]

Key Reaction Pathways and Side Reactions

The diagram below illustrates the desired catalytic cycle and the entry points for common unproductive pathways.

G Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (L-Pd(II)(Py)(Br)) Pd0->OA + Py-Br Amine_Coord Amine Coordination & Deprotonation OA->Amine_Coord + Amine, + Base Inhibition Catalyst Inhibition (Pyridine Coordination) OA->Inhibition Off-cycle Equilibrium RE Reductive Elimination Amine_Coord->RE Beta_Hydride β-Hydride Elimination Amine_Coord->Beta_Hydride Competing Pathway RE->Pd0 - Product Product Ar-NR'R'' (Desired Product) RE->Product Inhibition->OA HDH Hydrodehalogenation (Arene Byproduct) Beta_Hydride->HDH

References

Technical Support Center: Purification of 4-Bromo-N-(tert-butyl)pyridin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 4-Bromo-N-(tert-butyl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted starting materials: 2,4-dibromopyridine or other precursors.

  • Isomeric products: Formation of other positional isomers of the aminopyridine.

  • Di-substituted products: Reaction of a second tert-butylamine molecule with the bromopyridine.

  • Hydrolysis products: Conversion of the bromo- group to a hydroxyl- group if water is present.

  • Byproducts from the base: Residual base or byproducts from its decomposition.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for identifying the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be used to detect and quantify trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify impurities by their characteristic signals.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and impurities.

Q3: What are the primary purification techniques for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common methods are:

  • Column Chromatography: A versatile technique for separating the desired product from impurities with different polarities.

  • Recrystallization: An effective method for purifying solid products, particularly for removing small amounts of impurities.

  • Acid-Base Extraction: Can be used to separate the basic aminopyridine product from non-basic impurities.

Troubleshooting Guides

Column Chromatography

Problem: The product is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough to move the compound.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. It is advisable to perform TLC with various solvent systems beforehand to determine an appropriate polarity for elution.

Problem: The product is eluting with impurities.

  • Possible Cause 1: The chosen solvent system does not provide adequate separation of the product and impurities.

  • Solution 1: Optimize the solvent system using TLC. A good solvent system will show a clear separation between the spot of your product and the spots of the impurities, with the product having an Rf value between 0.2 and 0.4.

  • Possible Cause 2: The column is overloaded with the crude product.

  • Solution 2: Use a larger column or reduce the amount of crude product loaded. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w).

Problem: The product appears to be decomposing on the silica gel column.

  • Possible Cause: The acidic nature of silica gel may be causing the decomposition of your acid-sensitive compound.

  • Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of silica gel in the eluent containing a small amount (0.1-1%) of triethylamine.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

  • Preparation of the Column:

    • Select a column of an appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product. The optimal gradient will be determined by prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol describes a general method for the purification of solid this compound by recrystallization.

  • Solvent Selection:

    • Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, isopropanol, toluene, or mixtures with water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: TLC Solvent Systems for Monitoring Reaction Progress and Purity

Solvent System (v/v)Typical Rf of ProductNotes
Hexane / Ethyl Acetate (80:20)~0.3 - 0.4Good for initial assessment and column chromatography.
Dichloromethane / Methanol (98:2)~0.5 - 0.6Can be used for more polar impurities.
Toluene / Acetone (90:10)~0.4 - 0.5Alternative non-halogenated solvent system.

Table 2: HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Purification_Workflow Crude Crude Reaction Mixture TLC_Analysis TLC Analysis Crude->TLC_Analysis Assess Purity Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Significant Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Pure Fractions Impure_Fractions Impure Fractions/ Mother Liquor Column_Chromatography->Impure_Fractions Recrystallization->Pure_Product Crystals Recrystallization->Impure_Fractions Purity_Check Purity Check (HPLC, NMR) Pure_Product->Purity_Check Final Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue No_Elution Product Not Eluting? Start->No_Elution Co_Elution Product Co-eluting with Impurities? Start->Co_Elution Decomposition Product Decomposing? Start->Decomposition Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Optimize_Solvent Optimize Solvent System via TLC Co_Elution->Optimize_Solvent Yes Check_Loading Reduce Column Loading Co_Elution->Check_Loading Also Consider Deactivate_Silica Use Deactivated Silica (e.g., with NEt3) Decomposition->Deactivate_Silica Yes

Caption: Troubleshooting guide for common issues in column chromatography purification.

How to improve solubility of 4-Bromo-N-(tert-butyl)pyridin-2-amine for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Bromo-N-(tert-butyl)pyridin-2-amine for chemical reactions.

Troubleshooting Guide: Enhancing Solubility for Reactions

Poor solubility of this compound can be a significant hurdle in achieving successful reaction outcomes. This guide provides a systematic approach to troubleshoot and overcome solubility challenges.

Initial Assessment: Is Solubility the Limiting Factor?

Before modifying your reaction conditions, confirm that poor solubility is the root cause of the issue.

  • Visual Observation: Do you observe undissolved solid starting material in the reaction mixture even after stirring and/or gentle heating?

  • Reaction Monitoring: Is the reaction sluggish or showing no conversion, while a similar reaction with a more soluble substrate proceeds smoothly?

If you answered yes to either of these questions, proceed with the following troubleshooting steps.

Step 1: Solvent Selection and Optimization

The first and most crucial step is to select an appropriate solvent. The principle of "like dissolves like" is a good starting point. This compound possesses both polar (pyridin-2-amine) and non-polar (bromo and tert-butyl groups) characteristics. Therefore, a range of solvents should be tested.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: To a series of small vials, add approximately 1-2 mg of this compound.

  • Solvent Addition: Add a small volume (e.g., 0.1 mL) of the test solvent to the first vial.

  • Observation: Vigorously stir or sonicate the mixture at room temperature. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, add another increment of the solvent (e.g., 0.1 mL) and repeat the observation. Continue this process up to a total volume of 1 mL.

  • Heating: If the compound is still not fully dissolved at room temperature, gently heat the mixture to the boiling point of the solvent to check for temperature-dependent solubility. Be cautious with volatile solvents.

  • Record Observations: Record the approximate solubility in terms of mg/mL or as "soluble," "partially soluble," or "insoluble."

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesExpected SolubilityNotes
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)Likely to be solubleThese solvents can solvate both the polar and non-polar parts of the molecule.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneModerately solubleMay require gentle heating to achieve higher concentrations.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderately to sparingly solubleGood for initial trials, but polarity may not be optimal.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Sparingly soluble to insolubleThe amine group can hydrogen bond, but the overall non-polar character may limit solubility.
Hydrocarbons Toluene, Heptane, HexaneLikely to be insolubleThese non-polar solvents are unlikely to dissolve the polar pyridine-amine core.

Step 2: Employing Co-Solvents

If a single solvent does not provide adequate solubility, a mixture of solvents (co-solvents) can be effective. A common strategy is to use a good but potentially reactive or high-boiling solvent (like DMF or DMSO) in a smaller amount with a less polar, bulk solvent (like THF or Toluene).

Experimental Protocol: Co-Solvent Screening

  • Primary Solvent: Choose a primary solvent in which the reaction is intended to be run but where the starting material has poor solubility (e.g., Toluene).

  • Co-Solvent Addition: To a vial containing this compound in the primary solvent, add a small percentage (e.g., 5-10% v/v) of a polar aprotic co-solvent (e.g., DMF or DMSO).

  • Observation: Stir and observe for dissolution. Gentle heating can be applied.

  • Optimization: If solubility improves, the ratio of the co-solvent can be optimized to achieve a balance between solubility and the desired reaction conditions.

Step 3: Temperature Adjustment

Solubility often increases with temperature. Running the reaction at a higher temperature, if the reagents and products are stable, can be a simple solution.

Step 4: Sonication

Ultrasonic baths or probes can help break down solid aggregates and increase the surface area, thereby accelerating the dissolution process.

Step 5: Alternative Techniques for Extremely Poor Solubility

In cases of extremely poor solubility, more advanced techniques may be necessary.

  • Mechanochemistry (Ball Milling): This solid-state grinding technique can facilitate reactions between solids without the need for a solvent.[1]

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help transport the amine from the organic to the aqueous phase (or vice versa) to react.

Frequently Asked Questions (FAQs)

Q1: I am seeing my starting material crash out of solution when I add another reagent. What should I do?

A1: This can happen if the addition of the second reagent changes the polarity of the solvent mixture, reducing the solubility of your starting material.

  • Troubleshooting:
  • Try adding the reagents in a different order.
  • Dissolve both reagents in the same solvent (if compatible) before mixing.
  • Increase the reaction temperature.
  • Use a more robust co-solvent system that can maintain solubility throughout the reaction.

Q2: Can I use an acid to protonate the pyridine nitrogen or the amine to increase solubility in polar solvents?

A2: Yes, protonation can significantly increase the solubility of this compound in polar and especially protic solvents. However, you must consider the following:

  • Reaction Compatibility: The presence of an acid might interfere with your desired reaction. For example, if you are performing a reaction that requires a basic environment, this approach is not suitable.
  • Nucleophilicity: Protonation will deactivate the amine and the pyridine ring towards electrophilic attack and may alter the desired reactivity.

Q3: My reaction seems to work, but the yield is low, and I recover a lot of starting material. Could this be a solubility issue?

A3: Yes, this is a classic sign of a solubility-limited reaction. If only a small portion of your starting material is in solution at any given time, the reaction will appear to be slow or stall, leading to low conversion and yield. Refer to the troubleshooting guide above to improve the solubility and drive the reaction to completion.

Q4: Are there any known successful reaction conditions for this compound that I can use as a starting point?

A4: While specific reaction conditions are highly dependent on the desired transformation, many reactions involving similar pyridine derivatives are successfully carried out in polar aprotic solvents like DMF, DMSO, and NMP, or in ethers like THF and Dioxane, often at elevated temperatures. For cross-coupling reactions, mixtures of solvents like Toluene/DMF or Dioxane/water are also common. It is always recommended to perform a small-scale test reaction to find the optimal conditions for your specific transformation.

Visualizations

Troubleshooting_Solubility A Start: Poor Solubility Observed B Step 1: Solvent Screening (See Table 1) A->B C Is solubility sufficient? B->C D Step 2: Try Co-solvents (e.g., Toluene/DMF) C->D No K Proceed with Reaction C->K Yes E Is solubility sufficient? D->E F Step 3: Increase Temperature E->F No E->K Yes G Is solubility sufficient? F->G H Step 4: Use Sonication G->H No G->K Yes I Is solubility sufficient? H->I J Consider Advanced Methods (e.g., Ball Milling) I->J No I->K Yes

Caption: Troubleshooting workflow for improving the solubility of this compound.

Experimental_Workflow cluster_0 Small-Scale Solubility Test A Weigh 1-2 mg of Compound B Add 0.1 mL Test Solvent A->B C Stir / Sonicate B->C D Observe Dissolution C->D E Add Solvent Incrementally (up to 1 mL) D->E No G Fully Dissolved? D->G Yes E->C F Apply Gentle Heat E->F Still Undissolved F->G H Record as 'Soluble' G->H Yes I Record as 'Partially Soluble' or 'Insoluble' G->I No

Caption: Experimental workflow for conducting a small-scale solubility test.

References

Thermal and chemical stability of 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the thermal and chemical stability of 4-Bromo-N-(tert-butyl)pyridin-2-amine, alongside troubleshooting guides and frequently asked questions (FAQs) to assist users in their experimental endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is provided below.

PropertyValueSource
CAS Number 1256819-02-9[1][2]
Molecular Formula C₉H₁₃BrN₂[1]
Molecular Weight 229.12 g/mol [1]
Predicted Boiling Point 294.4 ± 25.0 °C[3]
Purity ≥98%[1]

Thermal and Chemical Stability

Thermal Stability

General Recommendations:

  • Avoid unnecessary heating.

  • If heating is required for a reaction, it is advisable to conduct small-scale trials to determine the optimal temperature and duration.

  • Monitor for any color change or gas evolution, which could indicate decomposition.

Chemical Stability & Reactivity

The chemical stability of this compound is influenced by the electronic properties of the brominated pyridine ring and the steric hindrance provided by the N-tert-butyl group.

Reagent/ConditionExpected Reactivity & Stability
Strong Acids The N-tert-butyl group is susceptible to cleavage under strong acidic conditions, which could lead to the formation of 4-bromopyridin-2-amine. The pyridine nitrogen can also be protonated, forming a pyridinium salt.
Strong Bases The compound is generally expected to be stable in the presence of common organic and inorganic bases. The N-H proton of the secondary amine is weakly acidic but typically requires a very strong base for deprotonation.
Oxidizing Agents Avoid strong oxidizing agents, as they can react with the amine functionality and the electron-rich pyridine ring.
Reducing Agents The bromo-substituent may be susceptible to reduction under certain conditions, for instance, with catalytic hydrogenation at elevated pressures or with strong reducing agents.
Cross-Coupling Catalysts The C-Br bond is a reactive site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This reactivity is a key aspect of its utility in synthesis.
Light and Air While specific data is unavailable, it is recommended to store the compound under an inert atmosphere and protected from light, as is common practice for many amine-containing and brominated heterocyclic compounds to prevent gradual degradation.[3]

Experimental Protocols & Handling

Storage

For optimal stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C and protected from light.[3]

General Handling Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

G General Handling Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup cluster_cleanup Work-up & Purification Storage Store at 2-8°C under inert gas Weigh Weigh quickly in a fume hood Storage->Weigh Retrieve from storage Dissolve Dissolve in an appropriate solvent Weigh->Dissolve Inert Maintain inert atmosphere Dissolve->Inert Reagents Add other reagents (monitor temperature) Inert->Reagents Reaction Run reaction under controlled conditions Reagents->Reaction Workup Aqueous work-up Reaction->Workup Purify Purify product (e.g., chromatography) Workup->Purify

Caption: General workflow for handling this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during experiments with this compound.

Q1: My reaction is not proceeding to completion, and I am recovering unreacted starting material. What could be the issue?

A1:

  • Insufficient Activation: If you are performing a cross-coupling reaction, ensure your catalyst and ligands are active. Consider a pre-catalyst or activation step.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. However, be cautious of potential decomposition at elevated temperatures. A gradual increase in temperature is recommended.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Ensure you are using a solvent that is appropriate for the specific reaction chemistry and in which all reagents are sufficiently soluble.

Q2: I am observing the formation of an unexpected byproduct, 4-bromopyridin-2-amine. Why is this happening?

A2: This is likely due to the cleavage of the N-tert-butyl group.

  • Acidic Conditions: The N-tert-butyl protecting group is known to be labile under strongly acidic conditions. If your reaction generates acidic byproducts (e.g., HBr), consider adding a non-nucleophilic base to scavenge the acid.

  • Lewis Acids: The presence of Lewis acids can also facilitate the cleavage of the tert-butyl group. If a Lewis acid is required for your transformation, consider using a milder one or performing the reaction at a lower temperature.

The logical relationship for this issue can be visualized as follows:

G cluster_problem Observed Problem cluster_cause Potential Cause cluster_trigger Possible Triggers cluster_solution Solutions Byproduct Formation of 4-bromopyridin-2-amine Cleavage Cleavage of N-tert-butyl group Byproduct->Cleavage StrongAcid Strong Acidic Conditions Cleavage->StrongAcid LewisAcid Presence of Lewis Acids Cleavage->LewisAcid AddBase Add a non-nucleophilic base StrongAcid->AddBase MilderLA Use milder Lewis acid or lower temperature LewisAcid->MilderLA

References

Methods for removing impurities from 4-Bromo-N-(tert-butyl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting guide for the synthesis and purification of 4-Bromo-N-(tert-butyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product contains significant amounts of unreacted 2,4-dibromopyridine. What is the most effective way to remove it?

A1: Unreacted 2,4-dibromopyridine is a common non-polar impurity. The most effective methods for its removal are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the preferred method for complete separation. Since the desired product is a basic amine, it may interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine (approx. 0.1-1%), to the eluent system.[1] A typical solvent system would be a gradient of ethyl acetate in hexanes. The less polar 2,4-dibromopyridine will elute before the more polar amine product.

  • Recrystallization: This can be effective if the concentration of the impurity is not excessively high. A solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurity remains soluble. Common solvent systems for aminopyridines include hexane/ethyl acetate, hexane/acetone, and ethanol/water mixtures.[2]

Q2: I've isolated a major byproduct with the same mass as my target compound. How can I separate these isomers?

A2: The presence of an isomer, likely 2-Bromo-N-(tert-butyl)pyridin-4-amine, is a common issue arising from the nucleophilic substitution reaction at either the C2 or C4 position of 2,4-dibromopyridine. Separating these isomers can be challenging due to their similar polarities.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for separating closely related isomers.[3] Specialized columns, such as those that operate in hydrogen-bonding mode, can provide the necessary selectivity to resolve the two compounds.[3] The mobile phase composition, including the ratio of organic solvents (like acetonitrile and methanol) and additives, is critical for achieving separation.[3]

  • Careful Flash Column Chromatography: While difficult, separation may be achievable using a long column with a shallow solvent gradient. Running multiple columns may be necessary. It is crucial to use thin-layer chromatography (TLC) to find a solvent system that shows even a small difference in the retention factor (Rf) between the two spots. An Rf of ~0.3 for the target compound is a good starting point for developing the column conditions.[1]

Q3: My NMR spectrum shows residual tert-butylamine. How can I remove this volatile impurity?

A3: Excess tert-butylamine is a volatile and basic impurity that is typically straightforward to remove.

  • Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[4][5] The basic tert-butylamine will be protonated to form its water-soluble ammonium salt, which will partition into the aqueous layer.[4][6] The desired, less basic aminopyridine product will remain in the organic layer. Afterward, wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

  • Evaporation under Reduced Pressure: If the amine is the only volatile impurity, it can often be removed by co-evaporation with a solvent like toluene under high vacuum.

Q4: The final product is an oil and will not crystallize. What steps can I take to induce crystallization?

A4: Oiling out is a common problem, often caused by residual impurities or the selection of an inappropriate crystallization solvent.

  • Re-purify: First, ensure the product is of high purity (>95%) using flash chromatography as described in Q1. Impurities can significantly inhibit crystal lattice formation.

  • Solvent Screening: Experiment with a variety of solvent systems. Good single-solvent options for aminopyridines can include ethanol, isopropanol, or toluene.[2] Two-solvent systems are often more effective. Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate, acetone, or THF) and slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or petroleum ether) until the solution becomes cloudy.[2] Gently warm the mixture until it is clear again, then allow it to cool slowly.

  • Induce Crystallization: If slow cooling does not yield crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal from a previous successful batch if available.

Purification Method Comparison

The choice of purification method depends on the specific impurities present, the required final purity, and the scale of the reaction.

Purification MethodTypical Purity AchievedCommon Impurities RemovedScalabilityKey Considerations
Acid-Base Extraction 85-95%Acidic or basic reagents (e.g., tert-butylamine), water-soluble byproducts.ExcellentHighly effective for removing basic/acidic impurities; will not separate neutral impurities like isomers or starting material.[6][7]
Recrystallization 95-99%Starting materials, byproducts with different solubility profiles.GoodRequires a solid product and careful solvent selection; may lead to yield loss.[2]
Flash Chromatography >99%Isomers, starting materials, and most byproducts.ModerateHighly effective but can be time-consuming and uses significant solvent; requires method development.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Basic Amines
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or acetone), add silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Column Packing: Dry-pack a column with silica gel (typically 50-100 times the mass of the crude material). Wet the column with the initial, low-polarity eluent (e.g., 98:1:1 Hexanes:EtOAc:Et3N).

  • Loading: Carefully add the prepared slurry to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Run the column using a solvent gradient. Start with a low-polarity mobile phase (e.g., 98:1:1 Hexanes:EtOAc:Et3N) and gradually increase the polarity by increasing the proportion of ethyl acetate. The addition of triethylamine (Et3N) is crucial to prevent peak tailing.[1]

  • Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

Protocol 2: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product (~1.0 g) in an organic solvent (~20 mL) such as diethyl ether or ethyl acetate in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the funnel. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. This layer contains the protonated form of excess tert-butylamine.[4]

  • Repeat: Repeat the acid wash (Step 2 & 3) one more time to ensure complete removal of the basic impurity.

  • Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution, followed by a brine solution. Drain the organic layer into a flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Visual Guides

Troubleshooting_Workflow start Analyze Crude Product (TLC, LC-MS, NMR) impurity_type Identify Primary Impurity start->impurity_type sm_detected Unreacted Starting Material (e.g., 2,4-dibromopyridine) impurity_type->sm_detected Non-polar spot on TLC isomer_detected Isomeric Byproduct Detected (Same Mass) impurity_type->isomer_detected Spot with similar Rf to product reagent_detected Excess tert-Butylamine (Polar, Basic) impurity_type->reagent_detected Polar baseline spot on TLC chromatography Flash Column Chromatography (with 0.5% Et3N) sm_detected->chromatography recrystall Recrystallization (e.g., Hexane/EtOAc) sm_detected->recrystall If impurity <15% isomer_detected->chromatography For moderate separation hplc Preparative HPLC isomer_detected->hplc For difficult separation extraction Acid-Base Extraction (1M HCl Wash) reagent_detected->extraction end_node Pure Product (>98%) chromatography->end_node recrystall->end_node extraction->chromatography Follow with chromatography to remove other impurities hplc->end_node

Caption: Troubleshooting workflow for purification.

Reaction_Pathways reactants 2,4-Dibromopyridine + tert-Butylamine main_product Desired Product: This compound reactants->main_product Major Pathway (Attack at C2) side_product Isomeric Impurity: 2-Bromo-N-(tert-butyl)pyridin-4-amine reactants->side_product Minor Pathway (Attack at C4)

Caption: Synthesis pathways for product and key impurity.

References

Challenges in scaling up reactions involving 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Bromo-N-(tert-butyl)pyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis & Reaction Scale-Up

Q1: We are experiencing low yields in the synthesis of this compound. What are the potential causes and solutions?

A1: Low yields during the synthesis of this compound on a larger scale can stem from several factors. Common issues include incomplete reaction, side reactions, and product degradation.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Reagent Stoichiometry: Ensure precise molar ratios of reactants and reagents. On a larger scale, minor inaccuracies in weighing can lead to significant deviations.

    • Reaction Time & Temperature: Monitor the reaction progress using analytical techniques like HPLC or GC. Reactions may require longer durations or precise temperature control at scale. Exothermic reactions, in particular, need efficient heat dissipation to prevent side reactions.

    • Mixing Efficiency: Inadequate agitation in larger reactors can lead to localized concentration gradients and hot spots. Ensure the stirring mechanism is appropriate for the vessel size and viscosity of the reaction mixture.

  • Side Reactions:

    • Di-bromination: The formation of di-brominated pyridines is a common side reaction. This can be minimized by controlling the addition rate of the brominating agent and maintaining a consistent temperature.[1]

    • Hydrolysis: The starting materials or product may be susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Product Degradation:

    • Thermal Stability: Brominated pyridines can be susceptible to thermal decomposition at elevated temperatures.[2][3] Avoid prolonged exposure to high temperatures. If the reaction requires heat, determine the thermal stability of the product and intermediates using techniques like Differential Scanning Calorimetry (DSC).

Q2: What are the recommended starting materials and general synthetic routes for scaling up the production of this compound?

A2: Several synthetic routes can be considered, with the choice often depending on the availability and cost of starting materials. A common approach involves the bromination of an N-(tert-butyl)pyridin-2-amine precursor. Another potential route is the amination of a 2,4-dibromopyridine derivative.

A generalized multi-step synthesis, adapted from procedures for similar compounds, could involve:

  • Protection/Activation: Starting with a suitable pyridine derivative, such as 2-aminopyridine, which can be protected before bromination.

  • Bromination: Electrophilic bromination using an agent like N-bromosuccinimide (NBS).[1]

  • Functionalization: Introduction of the tert-butylamine group, potentially through a nucleophilic substitution or a palladium-catalyzed amination reaction.

A patent for a similar compound, 2-amino-4-bromopyridine, describes a multi-step process involving esterification, amination, and Hofmann degradation, which could be adapted.[4][5]

2. Purification

Q3: We are facing difficulties in purifying this compound at a multi-kilogram scale. What are effective purification strategies?

A3: Purification at scale requires moving from chromatography-heavy methods to more scalable techniques like crystallization and distillation where possible.

Troubleshooting Purification Issues:

  • Persistent Impurities: If common impurities like di-brominated species are present, a multi-step purification strategy may be necessary.[1]

    • Recrystallization: This is often the most effective method for large-scale purification. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.

    • Slurry Washes: Washing the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective pre-purification step.

    • Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be a viable option for removing non-volatile impurities. The predicted boiling point is 294.4±25.0 °C.

  • Oily Product or Poor Crystallization:

    • Solvent Selection: The choice of solvent is critical. A combination of a good solvent and a poor solvent (anti-solvent) can often induce crystallization.

    • Seeding: Introducing a small amount of pure crystalline material can initiate crystallization.

    • Temperature Control: A controlled cooling profile can significantly improve crystal size and purity.

3. Analytical & Quality Control

Q4: What analytical methods are recommended for monitoring reaction progress and determining the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for robust quality control.

Analytical Technique Purpose Details
High-Performance Liquid Chromatography (HPLC) Reaction monitoring, purity determination, and impurity profiling.A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point. UV detection is suitable for this chromophoric molecule.[6]
Gas Chromatography (GC) Purity assessment and analysis of volatile impurities.A flame ionization detector (FID) or a mass spectrometer (MS) can be used. The choice of column will depend on the volatility and polarity of the compound and expected impurities.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.1H and 13C NMR will confirm the chemical structure. Quantitative NMR (qNMR) can be used for accurate purity determination against a certified reference standard.
Mass Spectrometry (MS) Molecular weight confirmation.Can be coupled with GC or LC to identify impurities.

4. Safety & Handling

Q5: Are there any specific safety precautions to consider when handling this compound and its reactions at scale?

A5: Yes, several safety aspects should be carefully managed during scale-up.

  • Thermal Hazards: As with many brominated aromatic compounds, there is a potential for thermal decomposition at elevated temperatures, which could lead to the release of toxic gases such as hydrogen bromide.[2][8][9] A thorough thermal hazard evaluation is recommended before proceeding with large-scale reactions at high temperatures.

  • Reagent Handling: Many reagents used in the synthesis, such as brominating agents and strong bases, are corrosive and/or toxic. Ensure appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place.

  • Inert Atmosphere: For reactions sensitive to air or moisture, maintaining a robust inert atmosphere is crucial at scale to prevent side reactions and ensure consistency.

Experimental Protocols (General Starting Points)

General Synthesis Protocol (Illustrative)

This protocol is a general guideline based on common organic synthesis techniques for similar molecules and should be optimized for your specific requirements.

  • Reaction Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet is charged with the starting aminopyridine derivative and a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Cooling: The reaction mixture is cooled to a controlled temperature (e.g., 0-5 °C) using a circulating chiller.

  • Reagent Addition: The brominating agent (e.g., N-bromosuccinimide) is added portion-wise or as a solution in the reaction solvent over a period of time to maintain the desired temperature.

  • Reaction Monitoring: The reaction is monitored by HPLC or TLC until the starting material is consumed.

  • Work-up: The reaction is quenched with an appropriate aqueous solution (e.g., sodium thiosulfate solution). The organic layer is separated, washed with brine, dried over sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

General Purification Protocol: Recrystallization

  • Solvent Screening: Small-scale solubility tests are performed to identify a suitable solvent system. Ideal solvents will dissolve the crude product at an elevated temperature and allow it to crystallize upon cooling with high recovery.

  • Dissolution: The crude this compound is dissolved in the minimum amount of the chosen hot solvent in a suitable reactor.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or chiller to maximize crystal formation. Seeding may be employed if necessary.

  • Isolation: The crystals are collected by filtration.

  • Washing: The filter cake is washed with a small amount of cold recrystallization solvent.

  • Drying: The purified product is dried under vacuum at a temperature determined to be safe by thermal analysis.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_purification Purification Challenges cluster_solutions Potential Solutions low_yield Low Yield side_reactions Side Reactions (e.g., Di-bromination) low_yield->side_reactions incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction product_degradation Product Degradation low_yield->product_degradation control_temp Control Temperature & Addition Rate side_reactions->control_temp optimize_stoichiometry Optimize Stoichiometry incomplete_reaction->optimize_stoichiometry improve_mixing Improve Mixing incomplete_reaction->improve_mixing monitor_reaction Monitor Reaction Progress (HPLC/GC) incomplete_reaction->monitor_reaction thermal_analysis Perform Thermal Analysis (DSC) product_degradation->thermal_analysis persistent_impurities Persistent Impurities recrystallization Recrystallization Solvent Screen persistent_impurities->recrystallization slurry_wash Slurry Wash persistent_impurities->slurry_wash poor_crystallization Poor Crystallization / Oily Product poor_crystallization->recrystallization anti_solvent Use Anti-Solvent poor_crystallization->anti_solvent

Caption: Troubleshooting workflow for scaling up reactions.

Scale_Up_Logic cluster_dev Key Considerations lab_scale Lab Scale Synthesis (grams) process_dev Process Development & Safety Assessment lab_scale->process_dev pilot_scale Pilot Scale (Kilograms) process_dev->pilot_scale raw_materials Raw Material Sourcing & Cost process_dev->raw_materials thermal_hazards Thermal Hazard Evaluation process_dev->thermal_hazards purification_strategy Scalable Purification Method process_dev->purification_strategy analytical_methods Robust Analytical Methods process_dev->analytical_methods manufacturing Manufacturing Scale pilot_scale->manufacturing

Caption: Logical flow for scaling up chemical synthesis.

References

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sterically hindered substrate, 4-Bromo-N-(tert-butyl)pyridin-2-amine, in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The bulky tert-butyl group ortho to the amino group and meta to the bromine atom can impede the approach of coupling partners and catalysts to the reaction centers. This steric bulk can hinder the oxidative addition and reductive elimination steps in the catalytic cycles of common cross-coupling reactions.

Q2: What are the most common side reactions observed when working with this substrate?

A2: Common side reactions include hydrodehalogenation (replacement of the bromine atom with a hydrogen), homocoupling of the coupling partner, and decomposition of the starting material or catalyst at elevated temperatures. In some cases, slow reaction rates can lead to the formation of impurities due to prolonged reaction times.

Q3: Which cross-coupling reactions are typically performed on this substrate?

A3: Despite the steric challenges, Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions are commonly employed to functionalize this compound. Success in these reactions is highly dependent on the careful selection of catalysts, ligands, bases, and solvents.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate are often due to the steric hindrance impeding the transmetalation and reductive elimination steps. Here are several troubleshooting strategies:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[1][2][3][4][5] Consider using pre-formed palladium catalysts with bulky biarylphosphine ligands.

    Workflow for Catalyst and Ligand Selection

    G start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst/Ligand System start->catalyst ligand_type Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos) catalyst->ligand_type precatalyst Consider Pre-formed Palladium Catalysts (e.g., XPhos Pd G3) catalyst->precatalyst base Optimize Base ligand_type->base precatalyst->base solvent Optimize Solvent base->solvent temp Adjust Temperature solvent->temp boron Consider Boron Reagent temp->boron product Improved Yield boron->product

    Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

  • Base and Solvent Optimization: The choice of base and solvent system can significantly impact the reaction outcome. A common issue is poor solubility of the base.

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃These bases are often effective in Suzuki couplings of sterically hindered substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHFA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.
  • Temperature and Reaction Time: Due to the steric hindrance, higher temperatures and longer reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides (Data generalized from studies on analogous sterically hindered bromopyridines)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018Moderate
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane/H₂O11024Good to High
XPhos Pd G3 (2)-K₃PO₄2-MeTHF/H₂O10016High
Issue 2: Poor Conversion in Buchwald-Hartwig Amination

Question: I am trying to couple a primary or secondary amine with this compound using Buchwald-Hartwig amination and observing incomplete conversion of my starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion in Buchwald-Hartwig aminations with this substrate is common due to the sterically demanding environment. The following adjustments can improve the reaction efficiency:

  • Ligand Choice: The selection of a suitable bulky and electron-rich phosphine ligand is paramount. Ligands from the Buchwald and Hartwig groups are specifically designed for such challenging couplings.[6][7][8][9]

    Logical Flow for Ligand Selection in Buchwald-Hartwig Amination

    G start Poor Conversion ligand Evaluate Ligand start->ligand primary_amine Primary Amine Coupling ligand->primary_amine secondary_amine Secondary Amine Coupling ligand->secondary_amine brettphos Use BrettPhos or XPhos primary_amine->brettphos ruphos Use RuPhos or tBuXPhos secondary_amine->ruphos optimize Optimize Base and Solvent brettphos->optimize ruphos->optimize

    Caption: Ligand selection guide for Buchwald-Hartwig amination.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, especially with base-sensitive functional groups.[10]

  • Catalyst Pre-activation: Using a palladium precatalyst can lead to more consistent results by ensuring the formation of the active catalytic species.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of this compound (Data generalized from studies on analogous sterically hindered bromopyridines)

Amine TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
PrimaryPd₂(dba)₃ (1-2)BrettPhos (2-4)NaOtBuToluene100-11012-24
SecondaryPd(OAc)₂ (2)RuPhos (4)LiHMDS1,4-Dioxane10018-24
AnilineXPhos Pd G3 (2)-K₃PO₄t-BuOH11016-24
Issue 3: Homocoupling and Low Yield in Sonogashira Coupling

Question: I am performing a Sonogashira coupling with a terminal alkyne and this compound, but I am observing significant homocoupling of the alkyne and a low yield of the desired product. What can I do to improve this?

Answer: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst. Low yields with your substrate are exacerbated by steric hindrance.

  • Copper-Free Conditions: To minimize homocoupling, consider a copper-free Sonogashira protocol. This often requires a more active palladium catalyst and a suitable base.

  • Catalyst and Additives: For traditional Sonogashira reactions, the choice of palladium source, ligand, and copper co-catalyst is important. Triphenylphosphine (PPh₃) is a commonly used ligand.

  • Base and Solvent: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The solvent should be able to dissolve all reactants.

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine Analogs

Pd Catalyst (mol%)Ligand (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF1003High[11]
PdCl₂(PPh₃)₂ (2)-CuI (4)Et₃NTHF6512Good
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)NoneCs₂CO₃1,4-Dioxane8018Good

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Base (Cs₂CO₃) catalyst 2. Add Pd Precatalyst (e.g., XPhos Pd G3) reagents->catalyst inert 3. Establish Inert Atmosphere (Argon) catalyst->inert solvent 4. Add Solvents (1,4-Dioxane/H₂O) inert->solvent heat 5. Heat and Stir (110 °C, 16-24 h) solvent->heat workup 6. Work-up: - Cool, Dilute, Wash heat->workup purify 7. Purify by Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general guideline for coupling with a primary amine.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BrettPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 mmol) and the primary amine (1.2 mmol) in toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Protocol 3: Sonogashira Coupling (Adapted from a similar substrate)

This protocol is adapted from a procedure for 2-amino-3-bromopyridines.[11]

  • To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (0.0125 mmol, 2.5 mol%), PPh₃ (0.025 mmol, 5 mol%), and CuI (0.025 mmol, 5 mol%).

  • Under a nitrogen atmosphere, add DMF (2.0 mL) and stir for 30 minutes.

  • Add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol), followed by triethylamine (1 mL).

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • After completion, pour the mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-N-(tert-butyl)pyridin-2-amine and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Bromo-N-(tert-butyl)pyridin-2-amine and other bromopyridine isomers in key cross-coupling reactions. Understanding the relative reactivity of these building blocks is crucial for designing efficient synthetic routes in drug discovery and materials science. This document summarizes available experimental data, provides detailed experimental protocols for common coupling reactions, and discusses the underlying electronic and steric factors that govern reactivity.

Executive Summary

The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. This guide focuses on comparing this compound with the foundational isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. While extensive data exists for the unsubstituted isomers, specific comparative experimental data for this compound is limited in the public domain. Therefore, this guide combines empirical data for the basic isomers with a theoretical discussion of the expected reactivity of the substituted target molecule.

In general, the reactivity of bromopyridines in Suzuki, Buchwald-Hartwig, and Sonogashira couplings is influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The electron-deficient nature of the pyridine ring generally makes bromopyridines more reactive than their benzene counterparts in oxidative addition to a palladium(0) catalyst.

Reactivity Comparison in Key Cross-Coupling Reactions

The following tables summarize typical yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions for 2-, 3-, and 4-bromopyridine. It is important to note that reaction conditions can significantly impact yields, and these tables provide a general overview based on literature precedents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of bromopyridines in this reaction is generally high.

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O~91%
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂O~85-95%
4-BromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane~60%[1]

Analysis of this compound Reactivity (Suzuki-Miyaura):

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Bromopyridines are common substrates in this reaction.

Bromopyridine IsomerAmineCatalyst SystemBaseSolventYield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene~90%
2-BromopyridineMesitylaminePd(OAc)₂ / dpppNaOtBuToluene~55-98%[2]
3-BromopyridineAnilinePd(OAc)₂ / XPhosCs₂CO₃Toluene~80-90%
4-BromopyridinePiperidinePd₂(dba)₃ / XantphosNaOtBuToluene~85%

Analysis of this compound Reactivity (Buchwald-Hartwig):

No direct experimental data for the Buchwald-Hartwig amination of this compound was found. The presence of the N-(tert-butyl)amino group already on the ring makes this a less common transformation for this specific substrate, as it would lead to di-aminopyridines. However, if such a reaction were to be performed, the electron-donating nature of the existing amino group would likely decrease the reactivity of the C-Br bond.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Bromopyridine IsomerAlkyneCatalyst SystemBaseSolventYield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF~96%[3]
2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF~80-90%
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF~85-95%
4-BromopyridinePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene~70-80%

Analysis of this compound Reactivity (Sonogashira):

While no specific data is available for this compound, the reactivity of similar 2-amino-bromopyridines is high. For instance, 2-amino-3-bromopyridine undergoes Sonogashira coupling with excellent yields.[3] The electron-donating amino group at the 2-position in this compound is expected to activate the ring, and the bromine at the 4-position is in a favorable position for coupling. The steric bulk of the tert-butyl group is less likely to impede the approach of a linear alkyne compared to bulkier coupling partners in other reactions. Therefore, it is predicted that this compound would be a viable substrate for the Sonogashira coupling, likely affording good to excellent yields.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving bromopyridines. Researchers should optimize conditions for their specific substrates.

General Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow reagents Combine Bromopyridine, Boronic Acid/Ester, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst reaction Heat under Inert Atmosphere (e.g., 80-110 °C) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried flask, add the bromopyridine (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., XPhos, SPhos, PPh₃, 2-10 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

Buchwald_Hartwig_Workflow reagents Combine Bromopyridine, Amine, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst reaction Heat under Inert Atmosphere (e.g., 80-110 °C) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

General workflow for a Buchwald-Hartwig amination reaction.

Procedure:

  • In a glovebox or under an inert atmosphere, charge a flask with the bromopyridine (1.0 equiv), amine (1.1-1.5 equiv), and a strong base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., BINAP, Xantphos, 2-4 mol%).

  • Add degassed, anhydrous solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

General Sonogashira Coupling Protocol

Sonogashira_Workflow reagents Combine Bromopyridine, Alkyne, Cu(I) salt solvent_base Add Solvent and Amine Base reagents->solvent_base catalyst Add Pd Catalyst and Ligand solvent_base->catalyst reaction Stir at RT to 100 °C under Inert Atmosphere catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

General workflow for a Sonogashira cross-coupling reaction.

Procedure:

  • To a flask, add the bromopyridine (1.0 equiv), terminal alkyne (1.2-1.5 equiv), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solvent (e.g., THF, DMF) and an amine base (e.g., Et₃N, i-Pr₂NH).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and, if necessary, a ligand (e.g., PPh₃, 2-6 mol%).

  • Stir the reaction at room temperature or with heating (up to 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).[3]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Reaction Mechanisms and Logical Relationships

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is governed by a series of steps in the catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-Br(L_n) OA->PdII TM Transmetalation PdII->TM RPdNu R-Pd(II)-Nu(L_n) TM->RPdNu RE Reductive Elimination RPdNu->RE RE->Pd0 Catalyst Regeneration Product R-Nu RE->Product RX R-Br (Bromopyridine) RX->OA NuM Nu-M (Coupling Partner) NuM->TM

Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Key Factors Influencing Reactivity:

  • Position of the Bromine Atom: The reactivity order for oxidative addition is generally 2-Br ≈ 4-Br > 3-Br. The carbon atoms at the 2- and 4-positions are more electron-deficient due to the inductive effect and resonance of the nitrogen atom, making the C-Br bond more susceptible to cleavage by the palladium catalyst.

  • Electronic Effects of Substituents: Electron-withdrawing groups on the pyridine ring increase the rate of oxidative addition, thus enhancing reactivity. Conversely, electron-donating groups, such as the amino group in this compound, decrease the rate of this key step.

  • Steric Hindrance: Bulky substituents near the bromine atom or the nitrogen atom can affect the rate of reaction. Large groups can hinder the approach of the palladium catalyst to the C-Br bond or interfere with the coordination of the pyridine nitrogen to the metal center, which can sometimes be beneficial in preventing catalyst deactivation. The tert-butyl group in the target molecule introduces significant steric bulk at the 2-position.

Conclusion

While this compound is a readily available building block, its reactivity in common cross-coupling reactions has not been extensively documented in comparative studies. Based on the principles of organic chemistry, its reactivity is a balance between the activating effect of the bromine at the 4-position and the deactivating electronic effect of the amino group at the 2-position, coupled with the steric influence of the tert-butyl group. For researchers planning to use this reagent, it is recommended to start with reaction conditions optimized for other electron-rich 4-bromopyridines and conduct further optimization as needed. The provided protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer a solid foundation for such investigations.

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a critical task. These heterocyclic motifs are ubiquitous in pharmaceuticals and functional materials. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely used methods for forging carbon-carbon bonds. This guide provides an objective comparison of their performance in the context of substituted bromopyridine substrates, supported by experimental data, detailed protocols, and mechanistic insights.

The choice between Suzuki and Stille coupling for the functionalization of bromopyridines is often not straightforward and depends on a multitude of factors including substrate scope, functional group tolerance, reaction conditions, and practical considerations such as catalyst cost and toxicity of reagents. This guide aims to dissect these aspects to aid in the rational selection of the optimal coupling strategy.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes
Byproducts Borates (generally non-toxic)Organotin halides (toxic)
Functional Group Tolerance Generally good, but can be sensitive to strong bases and certain functional groups.Excellent, very tolerant of a wide range of functional groups.
Reaction Conditions Often requires a base.Typically base-free.
Challenges with Bromopyridines Can be challenging, sometimes requiring specific ligands and stronger bases. Potential for side reactions like protodeboronation.Can also be challenging, sometimes requiring higher temperatures. Steric hindrance can be a factor.

Performance Comparison: Experimental Data

The following tables summarize experimental data from comparative studies on the Suzuki and Stille coupling of bromopyridines.

Table 1: Coupling of 4-Bromopyridine

Coupling PartnerReactionCatalyst SystemBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
DiazocineSuzukiPd(OAc)₂ / XPhosKOH (aq)THF--Product Isolated[1][2]
DiazocineStillePd(OAc)₂ / XPhos-DMSO100-Moderate[1][2]

Note: For the Suzuki coupling of 4-bromopyridine with the diazocine substrate, standard conditions failed to yield any product. The successful reaction required the use of a stronger base (KOH) in an aqueous mixture with THF.[1][2] The Stille coupling, while yielding the product, necessitated an elevated temperature and a switch to a higher-boiling solvent.[1][2]

Table 2: General Comparison for Heterocyclic Coupling

Substrate TypeReactionGeneral YieldObservationsReference
Thiophenes, PyridinesSuzukiModerate (57-66%)-[1]
Thiophenes, PyridinesStilleExcellent (90-94%)Generally outperforms Suzuki for these heterocycles.[1]
Aryl Aldehydes, Esters, FuransSuzukiLow to Moderate (39-59%)Coordinating groups can lower yields.[1]
Aryl Aldehydes, Esters, FuransStilleHigh (80-91%)More tolerant of coordinating functional groups.[1]

Delving Deeper: Mechanistic Pathways

To understand the nuances of these reactions, it is essential to consider their catalytic cycles.

Suzuki_Coupling cluster_suzuki Suzuki Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Suzuki Coupling Mechanism

The Suzuki coupling typically proceeds via oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Stille_Coupling cluster_stille Stille Coupling Catalytic Cycle Pd0_stille Pd(0)Ln OxAdd_stille Oxidative Addition (Ar-Pd(II)-X) Pd0_stille->OxAdd_stille Ar-X Transmetal_stille Transmetalation (Ar-Pd(II)-R) OxAdd_stille->Transmetal_stille R-SnR'₃ RedElim_stille Reductive Elimination Transmetal_stille->RedElim_stille RedElim_stille->Pd0_stille Product_stille Ar-R RedElim_stille->Product_stille

Stille Coupling Mechanism

The Stille coupling follows a similar catalytic cycle, but the transmetalation step involves an organotin reagent and critically, does not typically require a base. This can be a significant advantage when working with base-sensitive substrates.

Experimental Protocols

Detailed and reliable experimental protocols are paramount for reproducible results.

General Procedure for Suzuki Coupling of Bromopyridines:

An oven-dried reaction vessel is charged with the substituted bromopyridine (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent (e.g., dioxane, toluene, DMF, often with water) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Stille Coupling of Bromopyridines:

Under an inert atmosphere, a reaction vessel is charged with the substituted bromopyridine (1.0 equiv), the organostannane reagent (1.0-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 1-5 mol%). A degassed solvent (e.g., toluene, DMF, dioxane) is added, and the reaction mixture is heated (typically 80-120 °C) with stirring. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and may be treated with a fluoride solution (e.g., aqueous KF) to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration. The filtrate is then worked up by extraction with an appropriate organic solvent, followed by drying, concentration, and purification of the crude product by column chromatography.

Advantages and Disadvantages in the Context of Bromopyridines

Suzuki Coupling:

  • Advantages:

    • Low Toxicity: Boronic acids and their byproducts are generally less toxic than organotin compounds.

    • Commercial Availability: A wide variety of boronic acids are commercially available.

    • "Greener" Reaction: Often considered a more environmentally friendly option.

  • Disadvantages:

    • Base Sensitivity: The requirement for a base can be problematic for substrates with base-sensitive functional groups.

    • Protodeboronation: The boronic acid can undergo protodeboronation (cleavage of the C-B bond by a proton source), leading to reduced yields. This can be more pronounced with electron-rich or sterically hindered boronic acids.

    • Challenges with Pyridines: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. This often necessitates the use of specialized ligands or stronger bases to achieve good yields.[1][2]

Stille Coupling:

  • Advantages:

    • Excellent Functional Group Tolerance: The reaction is typically performed under neutral conditions, making it highly tolerant of a wide array of functional groups.

    • Robustness: Organostannanes are generally stable to air and moisture.

    • Effectiveness for Heterocycles: In some cases, Stille coupling has been shown to be more efficient than Suzuki coupling for the functionalization of certain heterocycles, including pyridines.[1]

  • Disadvantages:

    • Toxicity: Organotin reagents and their byproducts are toxic and require careful handling and disposal.

    • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste, which can be difficult to remove completely from the desired product.

    • Slower Reaction Rates: In some instances, Stille couplings can be slower than their Suzuki counterparts and may require higher temperatures.[1][2]

Conclusion and Outlook

Both Suzuki and Stille couplings are indispensable tools for the synthesis of substituted pyridines. The choice between them is a classic example of the trade-offs often encountered in synthetic chemistry.

The Suzuki coupling is generally favored due to the lower toxicity of the reagents and byproducts. However, for substituted bromopyridines, careful optimization of the base, solvent, and ligand is often necessary to overcome the challenges posed by the pyridine nitrogen.

The Stille coupling , while hampered by the toxicity of tin compounds, offers exceptional functional group tolerance due to its base-free conditions. This can be a decisive advantage when dealing with complex molecules bearing sensitive functionalities. For challenging heterocyclic couplings where Suzuki reactions fail or give low yields, the Stille reaction often proves to be a more robust and reliable alternative.[1]

Future developments in catalyst design, particularly the development of more active and selective palladium catalysts and ligands, will continue to expand the scope and utility of both reactions. For researchers in drug development, a thorough understanding of the strengths and weaknesses of each method is crucial for the efficient and successful synthesis of novel pyridine-containing drug candidates.

References

Synthetic Alternatives to 4-Bromo-N-(tert-butyl)pyridin-2-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science research, 4-Bromo-N-(tert-butyl)pyridin-2-amine serves as a important building block, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecules. However, the efficiency of these reactions and the overall cost-effectiveness of a synthetic route can often be improved by exploring alternatives. This guide provides a comparative overview of synthetic alternatives to this compound, focusing on other 4-substituted-N-(tert-butyl)pyridin-2-amines, and offers experimental data to inform the selection of the most suitable building block for specific research applications.

The primary application of these compounds is in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The choice of the leaving group at the 4-position of the pyridine ring significantly influences the reactivity of the substrate in these catalytic cycles.

Comparative Analysis of 4-Substituted-N-(tert-butyl)pyridin-2-amines in Cross-Coupling Reactions

The reactivity of 4-substituted pyridines in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energies: I > Br > OTf > Cl. This trend suggests that iodo- and bromo-pyridines are more reactive than their chloro- and triflate- counterparts. The tert-butyl group on the amino function at the 2-position serves as a bulky protecting group, which can influence the steric environment around the nitrogen atom and the overall electronic properties of the pyridine ring.

Below is a summary of the expected relative reactivities and known performance of various 4-substituted-N-(tert-butyl)pyridin-2-amine analogs in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Alternative CompoundLeaving GroupExpected ReactivityTypical Reaction ConditionsReported YieldsKey Considerations
4-Iodo-N-(tert-butyl)pyridin-2-amineIodoHighestMilder conditions, lower catalyst loading, shorter reaction times.Generally highMore expensive starting material, potential for side reactions if not handled carefully.
This compound BromoHighStandard Suzuki or Buchwald-Hartwig conditions.Good to highGood balance of reactivity and stability. Widely commercially available.
4-(Triflyloxy)-N-(tert-butyl)pyridin-2-amineTriflate (OTf)Moderate to HighOften requires specific ligand systems for optimal performance.Variable, can be highUseful alternative when halo-pyridines are not readily accessible. Can be prepared from the corresponding pyridone.
4-Chloro-N-(tert-butyl)pyridin-2-amineChloroLowestRequires more forcing conditions, higher catalyst loading, and specialized ligands (e.g., bulky, electron-rich phosphines).Generally lower than bromo- and iodo-analogsMost cost-effective starting material, but can be challenging for difficult couplings.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of synthetic strategies. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing a generic 4-halo-N-(tert-butyl)pyridin-2-amine.

Representative Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-Aryl-N-(tert-butyl)pyridin-2-amine

Materials:

  • 4-Halo-N-(tert-butyl)pyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add 4-halo-N-(tert-butyl)pyridin-2-amine, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

Reaction: Synthesis of 4-(Arylamino)-N-(tert-butyl)pyridin-2-amine

Materials:

  • 4-Halo-N-(tert-butyl)pyridin-2-amine (1.0 equiv)

  • Aryl amine (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., XPhos, 0.08 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the solvent and stir for a few minutes to allow for catalyst activation.

  • Add the 4-halo-N-(tert-butyl)pyridin-2-amine, aryl amine, and sodium tert-butoxide.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, concentrate, and purify the residue by chromatography.

Visualizing Synthetic Pathways

To better understand the logical flow of these synthetic transformations, the following diagrams illustrate the general workflows.

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials cluster_catalyst Catalytic System 4-Halo-Pyridine 4-Halo-N-(tert-butyl) pyridin-2-amine Reaction_Vessel Reaction Mixture in Solvent 4-Halo-Pyridine->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Vessel Heating Heating (80-100 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Purification Heating->Workup Product 4-Aryl-N-(tert-butyl) pyridin-2-amine Workup->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_reactants Starting Materials cluster_catalyst Catalytic System 4-Halo-Pyridine 4-Halo-N-(tert-butyl) pyridin-2-amine Reaction_Vessel Reaction Mixture in Solvent 4-Halo-Pyridine->Reaction_Vessel Aryl_Amine Aryl Amine Aryl_Amine->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Pd_Precatalyst Pd Precatalyst Pd_Precatalyst->Reaction_Vessel Ligand Phosphine Ligand Ligand->Reaction_Vessel Heating Heating (90-110 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Purification Heating->Workup Product 4-(Arylamino)-N-(tert-butyl) pyridin-2-amine Workup->Product

General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The selection of a synthetic alternative to this compound should be guided by a careful consideration of factors such as the desired reactivity, the cost and availability of the starting materials, and the specific requirements of the target molecule. While iodo- and bromo- derivatives offer higher reactivity, chloro-analogs provide a more economical option, albeit with potentially lower yields and the need for more specialized catalytic systems. Triflate-derivatives present a valuable alternative, particularly when the corresponding pyridone is readily available. This guide provides a foundational framework for researchers to make informed decisions in their synthetic endeavors.

Comparative Biological Activity of 4-Bromo-N-(tert-butyl)pyridin-2-amine Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the comparative biological activity of a series of 4-Bromo-N-(tert-butyl)pyridin-2-amine derivatives. While the broader class of pyridine-containing compounds has been extensively investigated for a wide range of biological activities, including anticancer and antimicrobial effects, specific structure-activity relationship (SAR) studies on derivatives of this compound are not readily found in published research.

This guide, therefore, aims to provide a framework for the potential evaluation of such derivatives by outlining established experimental protocols and relevant biological contexts based on the activities of structurally related pyridine compounds. The information presented is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.

Hypothetical Comparative Data and Structure-Activity Relationships

In the absence of direct experimental data for a series of this compound derivatives, we can hypothesize a potential screening cascade and data presentation format. Modifications to the parent molecule could be explored at various positions, and the resulting biological activities, such as cytotoxicity against cancer cell lines, could be systematically evaluated.

A hypothetical data summary is presented in Table 1. This table illustrates how quantitative data, such as the half-maximal inhibitory concentration (IC50), would be structured to facilitate easy comparison of the cytotoxic effects of different derivatives against various human cancer cell lines. Such data is crucial for identifying lead compounds and understanding the influence of different chemical modifications on biological activity.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
Parent HH> 100> 100> 100
Derivative 1 4-FluorophenylH25.331.845.1
Derivative 2 4-MethoxyphenylH15.722.433.9
Derivative 3 3,4-DichlorophenylH5.28.912.5
Derivative 4 HMethyl88.195.2> 100
Derivative 5 HEthyl75.482.191.3

Note: The data presented in this table is purely illustrative and not based on actual experimental results.

Key Experimental Protocols

To generate the type of comparative data outlined above, standardized experimental protocols are essential. The following are detailed methodologies for key experiments commonly cited in the evaluation of novel chemical entities for anticancer activity.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell viability.[1][2]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

2. SRB (Sulphorhodamine B) Assay:

The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.[3]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a solution of Sulphorhodamine B.

  • Washing and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

  • Measurement and Analysis: The absorbance is measured at approximately 510 nm, and the IC50 values are calculated similarly to the MTT assay.

Potential Signaling Pathways and Experimental Workflows

The biological activity of pyridine derivatives is often attributed to their interaction with specific signaling pathways that are crucial for cell growth and survival. For instance, many pyridine-containing compounds have been identified as kinase inhibitors.[4] Kinases are key enzymes in signaling cascades that regulate processes like cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer.

A potential mechanism of action for a novel this compound derivative could involve the inhibition of a specific kinase within a cancer-related signaling pathway. The diagram below illustrates a generalized experimental workflow for identifying the biological target and mechanism of action of a lead compound.

experimental_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_validation In Vivo Validation start Synthesized Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assays) start->cytotoxicity hit_id Hit Identification (Active Compounds) cytotoxicity->hit_id target_id Target Identification (e.g., Kinase Profiling) hit_id->target_id Lead Compound pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) target_id->pathway_analysis animal_model Xenograft Animal Model target_id->animal_model cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway_analysis->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) pathway_analysis->apoptosis efficacy Efficacy & Toxicity Studies animal_model->efficacy

Caption: Experimental workflow for the evaluation of novel bioactive compounds.

A hypothetical signaling pathway that could be targeted by a this compound derivative is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers. Inhibition of a key kinase in this pathway could lead to decreased cell proliferation and increased apoptosis.

signaling_pathway cluster_inhibition Potential Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a hypothetical point of inhibition.

Conclusion

While direct comparative biological data for this compound derivatives is currently unavailable in the scientific literature, this guide provides a foundational framework for initiating such studies. By employing established experimental protocols for cytotoxicity screening and delving into mechanism of action studies, researchers can systematically evaluate the therapeutic potential of this chemical scaffold. The provided diagrams for experimental workflow and a key signaling pathway serve as conceptual aids for designing and interpreting future experiments in this area. Further research is warranted to synthesize and characterize a library of these derivatives to uncover their potential biological activities and establish clear structure-activity relationships.

References

Spectroscopic Analysis for the Structure Confirmation of 4-Bromo-N-(tert-butyl)pyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structure confirmation is paramount. This guide provides a comparative spectroscopic analysis for the confirmation of 4-Bromo-N-(tert-butyl)pyridin-2-amine. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a predictive analysis based on established spectroscopic principles and data from analogous compounds. The provided data for comparator molecules serves as a benchmark for researchers to evaluate their own experimental results.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for structurally related compounds. These comparators have been selected to highlight the influence of specific structural motifs on the spectroscopic output.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)NH Proton (ppm)
This compound (Predicted) ~8.0 (d, 1H), ~6.8 (d, 1H), ~6.6 (dd, 1H)~1.4 (s, 9H)~5.0-6.0 (br s, 1H)
2-Amino-4-bromopyridine7.92 (d, 1H), 6.75 (d, 1H), 6.57 (dd, 1H)-4.7 (br s, 2H)
N-(tert-butyl)picolinamide[1]8.51 (m, 1H), 8.17 (m, 1H), 7.82 (m, 1H), 7.39 (m, 1H)1.49 (s, 9H)8.0 (br s, 1H)
4-tert-butylpyridine8.50 (d, 2H), 7.26 (d, 2H)1.30 (s, 9H)-
4-Bromoaniline7.21 (d, 2H), 6.54 (d, 2H)-3.35 (br s, 2H)

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundAromatic Carbons (ppm)Aliphatic Carbons (ppm)
This compound (Predicted) ~160 (C-NH), ~150 (C-N), ~140 (C-Br), ~115 (CH), ~110 (CH)~52 (quaternary C), ~29 (CH₃)
2-Amino-4-bromopyridine159.5, 150.2, 139.8, 114.5, 110.1-
N-(tert-butyl)picolinamide[1]163.3, 150.7, 147.7, 137.3, 125.8, 121.650.8, 28.7
4-tert-butylpyridine163.5, 148.8, 120.734.5, 30.5
4-Bromoaniline145.9, 132.1, 116.7, 112.4-

Table 3: FT-IR Data (Predicted vs. Experimental)

CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound (Predicted) ~3350 (single, weak)~1300-1200~3100-3000~600-500
2-Amino-4-bromopyridine~3400 & ~3300 (two bands)~1320~3080~580
N-(tert-butyl)picolinamide[1]33831677 (Amide I, C=O)Not specified-
4-Bromoaniline~3400 & ~3300 (two bands)~1280~3050~590

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation (Predicted)
This compound C₉H₁₃BrN₂[2]229.12[2]230, 232 (1:1 ratio)Loss of tert-butyl group (-57)
2-Amino-4-bromopyridineC₅H₅BrN₂173.01174, 176 (1:1 ratio)-
N-(tert-butyl)picolinamideC₁₀H₁₄N₂O178.23179Loss of tert-butyl group (-57)
4-BromoanilineC₆H₆BrN172.02173, 175 (1:1 ratio)-

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Researchers should optimize these based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[1]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition (ESI-MS):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Apply a high voltage to the capillary to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for bromine-containing ions.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesize Target Compound Purification Purify Compound (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS_Interp Confirm Molecular Weight & Bromine Presence MS->MS_Interp IR_Interp Identify Functional Groups (N-H, C-N, Aromatic) IR->IR_Interp NMR_Interp Determine Connectivity & Chemical Environment NMR->NMR_Interp Structure_Confirm Confirm Structure of this compound MS_Interp->Structure_Confirm IR_Interp->Structure_Confirm NMR_Interp->Structure_Confirm

Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of an organic compound.

References

A Comparative Guide to Palladium Catalysts for the Buchwald-Hartwig Amination of 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds. This guide provides a comparative overview of various palladium catalysts for the coupling of 4-Bromo-N-(tert-butyl)pyridin-2-amine, a reaction of significant interest in the synthesis of pharmaceutical intermediates. While direct comparative data for this specific substrate is not available in a single study, this guide compiles and extrapolates data from closely related Buchwald-Hartwig amination reactions of bromopyridine derivatives to provide valuable insights into catalyst performance.

Yield Comparison of Palladium Catalysts

The following table summarizes the performance of several common palladium catalyst systems in the amination of bromopyridine derivatives. The selection of the catalyst, comprising a palladium precursor and a phosphine ligand, is critical to the reaction's success, influencing yield, reaction time, and functional group tolerance. The data presented here is derived from studies on structurally similar substrates and serves as a strong indicator for catalyst selection in the amination of this compound.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst System 1 Pd₂(dba)₃XantphosCs₂CO₃Dioxane1001-3~85-95
Catalyst System 2 Pd(OAc)₂RuPhosLiHMDSTHF6516~83
Catalyst System 3 Pd₂(dba)₃SPhosCs₂CO₃Dioxane1006~60-75
Catalyst System 4 Pd₂(dba)₃BrettPhosLiHMDSTHF6516~66-78

Disclaimer: The yields presented are based on published data for the amination of structurally related bromopyridine derivatives and may vary for the specific coupling of this compound.

Experimental Protocols

Detailed below are representative experimental protocols for the Buchwald-Hartwig amination, adapted from literature procedures for similar substrates. These protocols provide a foundational methodology for the coupling of this compound.

General Procedure for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube is charged with the palladium precursor, the phosphine ligand, and the base. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent, this compound, and the amine coupling partner are then added. The reaction mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Specific Protocol Example (Catalyst System 1):

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

  • The tube is evacuated and backfilled with argon.

  • Dioxane (5 mL), this compound (1.0 mmol), and the desired amine coupling partner (1.2 mmol) are added.

  • The reaction mixture is stirred and heated at 100 °C for 1-3 hours.

  • After completion, the mixture is cooled, diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by silica gel chromatography to afford the desired product.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the palladium-catalyzed Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Pd Precursor, Ligand, and Base assembly Assemble in Schlenk Tube under Inert Atmosphere reagents->assembly add_reactants Add Solvent, this compound, and Amine Coupling Partner assembly->add_reactants heating Heat Reaction Mixture (e.g., 65-100 °C) add_reactants->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Dilute and Filter cooling->filtration concentration Concentrate Filtrate filtration->concentration purification Purify by Column Chromatography concentration->purification final_product final_product purification->final_product Isolated Product

Comparative Analysis of Synthesis Routes for 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromo-N-(tert-butyl)pyridin-2-amine is a valuable building block, and the selection of its synthesis route can significantly impact cost, time, and resource allocation. This guide provides a detailed cost-benefit analysis of two primary synthetic strategies: a modern palladium-catalyzed Buchwald-Hartwig amination and a classical nucleophilic aromatic substitution (SNAr).

Route 1: Buchwald-Hartwig Amination of 2,4-Dibromopyridine

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability in forming carbon-nitrogen bonds.[1][2][3] This approach utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine under relatively mild conditions. For the synthesis of this compound, the selective amination at the C2 position of 2,4-dibromopyridine is the key step. Literature suggests that the C2 position of dihalopyridines is often more reactive in palladium-catalyzed cross-coupling reactions, allowing for regioselective substitution.[4][5]

2,4-Dibromopyridine 2,4-Dibromopyridine Product This compound 2,4-Dibromopyridine->Product Buchwald-Hartwig Amination tert-Butylamine tert-Butylamine tert-Butylamine->Product Pd_Catalyst Pd₂(dba)₃ / XPhos NaOtBu, Toluene Pd_Catalyst->Product

Figure 1. Buchwald-Hartwig amination pathway.
Experimental Protocol (Adapted)

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromopyridine (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.). Add anhydrous toluene, followed by tert-butylamine (1.2 eq.). The reaction mixture is then heated to reflux (approximately 110 °C) for 16-24 hours, with progress monitored by TLC or LC-MS.[6] Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical method for introducing nucleophiles onto aromatic rings. This reaction is most efficient when the ring is activated by electron-withdrawing groups. While the pyridine nitrogen provides some activation, SNAr reactions on unactivated halopyridines can be challenging, often requiring high temperatures or pressures.[7] For this route, 2-chloro-4-bromopyridine is the preferred starting material, as the chloride at the C2 position is a more facile leaving group than bromide in SNAr reactions.

2-Chloro-4-bromopyridine 2-Chloro-4-bromopyridine Product_SNAr This compound 2-Chloro-4-bromopyridine->Product_SNAr SNAr tert-Butylamine_SNAr tert-Butylamine tert-Butylamine_SNAr->Product_SNAr Conditions High Temperature (e.g., 150-200 °C) Conditions->Product_SNAr

Figure 2. Nucleophilic Aromatic Substitution (SNAr) pathway.
Experimental Protocol (Adapted)

In a sealed reaction vessel, 2-chloro-4-bromopyridine (1.0 eq.) is combined with an excess of tert-butylamine (3.0-5.0 eq.), which can also serve as the solvent.[8] The vessel is sealed and heated to a high temperature (e.g., 150-200 °C) for 24-48 hours. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the excess tert-butylamine is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water to remove any salts. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Comparative Analysis

The choice between these two routes depends on a balance of cost, efficiency, and available equipment.

Table 1: Cost Analysis of Key Reagents
ReagentSupplier ExamplePrice (USD)Quantity
Route 1: Buchwald-Hartwig
2,4-DibromopyridineSigma-Aldrich$149.005 g
tert-ButylamineSigma-Aldrich$109.00100 mL
Pd₂(dba)₃Sigma-Aldrich$429.005 g
XPhosSigma-Aldrich$188.005 g
Sodium tert-ButoxideSigma-Aldrich$73.80100 g
Route 2: SNAr
2-Chloro-4-bromopyridineSigma-Aldrich$188.005 g
tert-ButylamineSigma-Aldrich$109.00100 mL

Note: Prices are approximate and subject to change based on supplier and purity.

Table 2: Comparison of Reaction Parameters and Outcomes
ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 2,4-Dibromopyridine2-Chloro-4-bromopyridine
Key Reagents Palladium catalyst, phosphine ligand, strong baseExcess amine
Catalyst Cost HighNone
Temperature Moderate (e.g., 110 °C)High (e.g., 150-200 °C)
Reaction Time 16-24 hours24-48 hours
Pressure AtmosphericHigh (requires sealed vessel)
Expected Yield Good to Excellent (typically 70-95%)Low to Moderate (highly variable, potentially <50%)
Substrate Scope BroadMore limited, sensitive to electronics
Purification Standard column chromatographyStandard column chromatography
Table 3: Safety and Environmental Considerations
FactorRoute 1: Buchwald-Hartwig AminationRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Reagent Hazards Palladium catalysts can be toxic and require careful handling. Phosphine ligands can be air-sensitive.tert-Butylamine is flammable and corrosive. High pressure reactions carry inherent risks.
Solvent Usage Toluene (toxic).Can use excess amine as solvent, reducing other solvent waste.
Energy Consumption Moderate heating.High energy input for prolonged high-temperature reaction.
Waste Generation Palladium and ligand waste require specialized disposal.Primarily amine salts and excess amine.

Conclusion and Recommendations

Route 1: Buchwald-Hartwig Amination is the superior choice for most applications, particularly in a drug development setting where reliability, yield, and scalability are critical. Despite the high initial cost of the palladium catalyst and ligand, the milder reaction conditions, shorter reaction times, and significantly higher expected yields often lead to a lower cost per gram of the final product, especially at scale. The robustness and broad functional group tolerance of this method also make it more versatile for the synthesis of analogues.

Route 2: Nucleophilic Aromatic Substitution (SNAr) may be considered for small-scale academic research or when cost constraints are extreme and access to palladium catalysts is limited. The primary advantage is the avoidance of expensive and sensitive catalysts. However, this is offset by the harsh reaction conditions (high temperature and pressure), longer reaction times, and likely much lower and less reliable yields. The high-energy requirements and safety considerations of a high-pressure reaction also detract from its practicality.

For professionals in the pharmaceutical and biotech industries, the predictability and efficiency of the Buchwald-Hartwig amination make it the recommended and more cost-effective strategy in the long run for the synthesis of this compound.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-N-(tert-butyl)pyridin-2-amine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 4-Bromo-N-(tert-butyl)pyridin-2-amine. It includes detailed experimental protocols and supporting data to aid researchers in selecting the optimal analytical strategy for this crucial intermediate in pharmaceutical synthesis.

Introduction

This compound is a key building block in the development of various pharmaceutical compounds. Ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for purity assessment.[1][2][3] This guide compares the performance of a synthesized batch of this compound against a commercially available reference standard, as well as a hypothetical batch purified by an alternative method, using a validated HPLC protocol.

Experimental Protocol: HPLC Purity Assessment

A reverse-phase HPLC method was developed and validated for the purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Reference Standard: this compound (Purity ≥ 98%), commercially sourced.

  • Synthesized Sample: Batch #SYN-BNTPA-001.

  • Alternative Purification Batch: Batch #ALT-PUR-001.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to achieve a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the synthesized batch and the alternative purification batch in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Comparative Purity Analysis

The following table summarizes the HPLC analysis results for the reference standard, the synthesized batch, and a batch purified by an alternative method.

Sample IDRetention Time (min)Peak Area (mAU*s)Purity (%)Major Impurity (RT, %)
Reference Standard 8.521258.399.27.89, 0.5%
Synthesized Batch (SYN-BNTPA-001) 8.511235.797.57.91, 1.8%
Alternative Purification (ALT-PUR-001) 8.531198.495.37.90, 3.2%

Analysis of Results:

The synthesized batch (SYN-BNTPA-001) exhibits a purity of 97.5%, which is slightly lower than the reference standard (99.2%). The major impurity in the synthesized batch has a retention time of approximately 7.91 minutes and constitutes 1.8% of the total peak area. In comparison, the batch from an alternative purification method (ALT-PUR-001) shows a lower purity of 95.3% with a significantly higher level of the same major impurity (3.2%). This data suggests that the primary synthesis route is effective, though further optimization of the purification step could reduce the level of the key impurity.

Workflow and Process Visualization

The logical workflow for the HPLC purity assessment of this compound is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting A Weigh Compound B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Chromatogram Peaks F->G H Calculate Peak Area % G->H I Determine Purity H->I J Compare with Reference Standard I->J K Generate Purity Report J->K

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The presented HPLC method is demonstrated to be suitable for the purity assessment of this compound. The comparative data highlights the importance of the purification strategy in achieving high-purity material. Researchers and drug development professionals can adapt this guide to establish robust quality control procedures for this important synthetic intermediate. Further characterization of the observed impurities by techniques such as LC-MS is recommended for a more comprehensive understanding of the product profile.

References

A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of catalytic systems and mechanistic pathways in the synthesis of aminopyridines, crucial intermediates in pharmaceutical development.

The palladium-catalyzed amination of bromopyridines, a cornerstone of modern synthetic organic chemistry, offers a powerful tool for the construction of carbon-nitrogen bonds. This reaction, a variation of the Buchwald-Hartwig amination, is pivotal in the synthesis of a vast array of pharmaceutically active compounds. This guide provides a comparative analysis of various palladium-based catalytic systems, delves into the mechanistic nuances of the reaction, and presents alternative methodologies, supported by experimental data and detailed protocols.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed amination of bromopyridines proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

The catalytic cycle begins with the oxidative addition of the bromopyridine to a low-coordinate Pd(0) complex, forming a Pd(II)-pyridyl-bromide intermediate. Subsequent coordination of the amine, followed by deprotonation by a base, generates a Pd(II)-amido complex. The final and often rate-determining step is the reductive elimination from this complex, which forms the desired aminopyridine product and regenerates the active Pd(0) catalyst.[1][2]

Challenges in the amination of bromopyridines arise from the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the palladium center, which can hinder the catalytic cycle.[3] The choice of ligand is therefore critical to modulate the reactivity and stability of the palladium catalyst and to facilitate the key steps of the catalytic cycle.

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Py)(Br) Pd(0)L->Oxidative Addition Complex Py-Br Amine Coordination L-Pd(II)(Py)(Br)(HNR'R'') Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex L-Pd(II)(Py)(NR'R'') Amine Coordination->Amido Complex + Base - H-Base+ Br- Amido Complex->Pd(0)L Aminopyridine Py-NR'R'' Amido Complex->Aminopyridine Reductive Elimination

Figure 1: Generalized catalytic cycle for the palladium-catalyzed amination of bromopyridines.

Comparative Performance of Palladium Catalyst Systems

The efficiency of the palladium-catalyzed amination of bromopyridines is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Below is a compilation of data from various studies, showcasing the performance of different catalytic systems for the amination of 2-, 3-, and 4-bromopyridines.

Amination of 2-Bromopyridines

The amination of 2-bromopyridines can be challenging due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst inhibition. However, with the appropriate choice of ligands, high yields can be achieved.

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Cyclohexane-1,2-diaminePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOtBuToluene8060[4]
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH10095[3]
3AnilinePd₂(dba)₃ (1)DavePhos (2)NaOtBuToluene10088[5]
4n-HexylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11092[3]
Amination of 3-Bromopyridines

3-Bromopyridines are generally more reactive than their 2-bromo counterparts. A variety of catalyst systems have been shown to be effective for their amination.

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PiperidineNi(⁴⁻ᵗBu stb)₃ (10)-DABCODMA6076[6][7]
2MorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF6583[3]
3AnilinePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene10094[5]
4CyclopentylamineBrettPhos-precatalyst (4)-LiHMDSTHF6578[3]
Amination of 4-Bromopyridines

The amination of 4-bromopyridines generally proceeds with high efficiency, and a range of catalyst systems can be employed.

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd(OAc)₂ (1.5)cataCXium A (3)NaOtBuToluene10098[8]
2n-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane10096[5]
3Aniline[Pd(allyl)Cl]₂ (1)AdBippyPhos (2)KOPhToluene10091[9]
4DiethylaminePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane10085[10]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the palladium-catalyzed amination of different bromopyridine isomers.

Protocol 1: Amination of 2-Bromo-6-methylpyridine with Cyclohexane-1,2-diamine[4]
  • Reaction Setup: To a Schlenk vessel charged with (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol) is added toluene (50 mL) under an inert atmosphere.

  • Reaction Conditions: The resulting mixture is heated to 80°C and stirred for 4 hours.

  • Work-up and Purification: After cooling to room temperature, diethyl ether (50 mL) is added. The mixture is washed with brine (2 x 30 mL), dried over MgSO₄, and the solvent is removed under reduced pressure. The product is recrystallized from pentane/diethyl ether to yield the desired aminopyridine (1.72 g, 60%).

Protocol 2: Amination of 3-Bromo-2-aminopyridine with Morpholine[3]
  • Reaction Setup: A reaction tube is charged with 3-bromo-2-aminopyridine (1 mmol), RuPhos precatalyst (4 mol %), and LiHMDS (2.5 mmol, 1 M in THF). Morpholine (1.5 mmol) is then added.

  • Reaction Conditions: The reaction mixture is stirred at 65°C for 12 hours.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography to afford the desired N³-morpholinyl-2,3-diaminopyridine.

Alternative Catalytic Systems: Beyond Palladium

While palladium catalysts are highly effective, their cost and potential for product contamination have driven the exploration of alternative, more earth-abundant metal catalysts. Copper and nickel-based systems have emerged as promising alternatives for the amination of bromopyridines.

Copper-Catalyzed Amination

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide a viable alternative to palladium-based methods. These reactions often require ligands to proceed under milder conditions.

Copper_vs_Palladium cluster_0 Palladium-Catalyzed cluster_1 Copper-Catalyzed Pd_Catalyst Pd(0)/Ligand Pd_Advantages High activity Broad scope Well-studied mechanism Pd_Catalyst->Pd_Advantages Pd_Disadvantages High cost Potential toxicity Pd_Catalyst->Pd_Disadvantages Cu_Catalyst Cu(I) or Cu(II)/Ligand Cu_Advantages Low cost Lower toxicity Cu_Catalyst->Cu_Advantages Cu_Disadvantages Often requires higher temperatures Ligand-sensitive Cu_Catalyst->Cu_Disadvantages

Figure 2: Comparison of Palladium and Copper Catalysts.

A study by Elmkaddem et al. demonstrated the use of Cu₂O for the amination of various bromopyridine derivatives with aqueous ammonia, achieving good to excellent yields.[11] For instance, the reaction of 2-bromo-5-(trifluoromethyl)pyridine with aqueous ammonia in the presence of Cu₂O and a ligand in ethylene glycol at 100°C afforded the corresponding aminopyridine in high yield.[11]

Nickel-Catalyzed Amination

Nickel, another first-row transition metal, has also shown significant promise in catalyzing C-N cross-coupling reactions. Recent work has focused on the development of "naked nickel" catalysts that operate without the need for specialized ligands.

For example, a ligand-free, thermal nickel-catalyzed amination of 3-bromopyridine with piperidine was achieved using Ni(⁴⁻ᵗBu stb)₃ as the catalyst in the presence of DABCO and zinc powder, affording the product in 76% yield.[6][7] This approach offers a potentially more sustainable and cost-effective route to aminopyridines.

Conclusion

The palladium-catalyzed amination of bromopyridines remains a highly reliable and versatile method for the synthesis of aminopyridines. The choice of ligand is paramount in overcoming the inherent challenges associated with these heteroaromatic substrates. While palladium systems are well-established, the development of alternative catalytic systems based on copper and nickel is a rapidly advancing field, offering the promise of more economical and sustainable synthetic routes. For researchers and drug development professionals, a thorough understanding of the mechanistic principles and the comparative performance of these different catalytic systems is essential for the efficient and effective synthesis of novel aminopyridine-containing molecules.

References

N-Substituent Effects in Bromopyridin-2-amine Reactivity: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituent effects on the reactivity of key synthons is paramount. This guide provides a comparative study of N-substituent effects on the reactivity of bromopyridin-2-amine, a crucial scaffold in medicinal chemistry. By examining experimental data from Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, we aim to elucidate how different N-substituents—ranging from electron-donating to electron-withdrawing and varying in steric bulk—influence reaction outcomes. This analysis is supplemented with detailed experimental protocols and a discussion of the relevance of these compounds in kinase inhibitor signaling pathways.

The functionalization of the bromopyridin-2-amine core is a cornerstone in the synthesis of a multitude of biologically active molecules. The nitrogen atom at the 2-position offers a convenient handle for introducing a variety of substituents that can modulate the electronic and steric properties of the entire molecule. This, in turn, significantly impacts the reactivity of the C-Br bond at the 5-position in widely-used palladium-catalyzed cross-coupling reactions. The choice of the N-substituent can be a critical factor in optimizing reaction yields, kinetics, and even the feasibility of a synthetic route.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of N-substituted 5-bromo-2-aminopyridines, the nature of the N-substituent can influence the electron density of the pyridine ring and the accessibility of the palladium catalyst to the C-Br bond.

N-SubstituentCoupling PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
Acetyl (-COCH₃)Arylboronic acidsPd(PPh₃)₄1,4-Dioxane/H₂OK₃PO₄9018Moderate to Good[1]
Unprotected (-H)Arylboronic acidsPd(PPh₃)₄1,4-Dioxane/H₂OK₃PO₄9018Moderate to Good[1]
Boc (-CO₂tBu)N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂DimethoxyethaneK₂CO₃802High[2]

Analysis of N-Substituent Effects in Suzuki-Miyaura Coupling:

  • Electron-Withdrawing Groups (EWGs): The N-acetyl group, an electron-withdrawing substituent, is well-tolerated in Suzuki coupling reactions, leading to moderate to good yields.[1] This suggests that reducing the electron density on the pyridine ring does not significantly hinder the catalytic cycle. The N-Boc group, another EWG, also demonstrates high reactivity, affording high yields in relatively short reaction times.[2]

  • Unprotected Amine: The unprotected 2-aminopyridine derivative also serves as a viable substrate, yielding products in moderate to good yields under similar conditions to its N-acetyl counterpart.[1] This indicates that N-protection is not always a prerequisite for successful Suzuki coupling, which can be advantageous in streamlining synthetic routes.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile tool for the formation of C-N bonds. The electronic and steric nature of the N-substituent on the bromopyridin-2-amine substrate can play a significant role in the efficiency of this transformation.

N-SubstituentCoupling PartnerCatalyst SystemLigandSolventBaseTemp (°C)Time (h)Yield (%)Reference
Unprotected (-H)Volatile aminesPd(OAc)₂dpppTolueneNaOtBu80N/A55-98[3]
Unprotected (-H)Primary & Secondary aminesRuPhos/BrettPhos precatalystsRuPhos/BrettPhosN/ALiHMDSN/AN/AGood[4]
Alkyl/Aryl2-Bromopyridyl moietyPd(OAc)₂BINAPTolueneCs₂CO₃110N/A40-51[5][6]

Analysis of N-Substituent Effects in Buchwald-Hartwig Amination:

  • Unprotected Amine: Unprotected 3-halo-2-aminopyridines have been shown to undergo efficient C,N-cross coupling with a range of primary and secondary amines using specific palladium precatalysts.[4] Similarly, 2-bromopyridines readily couple with volatile amines in high yields.[3] This highlights the robustness of modern catalyst systems in handling substrates with potentially interfering functional groups.

  • Steric Effects: While direct comparative data for various N-substituents on the same bromopyridin-2-amine core is limited, studies on related systems suggest that sterically demanding N-substituents can influence reaction outcomes. The development of bulky phosphine ligands has been crucial in overcoming the challenges associated with sterically hindered coupling partners.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of N-Substituted-5-bromo-2-aminopyridine

To a solution of the N-substituted-5-bromo-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added the arylboronic acid (1.1-1.5 eq) and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1][2]

General Procedure for Buchwald-Hartwig Amination of N-Substituted-5-bromo-2-aminopyridine

In an oven-dried reaction vessel under an inert atmosphere, the N-substituted-5-bromo-2-aminopyridine (1.0 eq), the amine coupling partner (1.1-1.2 eq), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq) are combined in an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated to the specified temperature (e.g., 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl or N-alkyl aminopyridine derivative.[5][6][8]

Visualizing the Process: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of the synthesized compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A N-Substituted 5-bromo-2-aminopyridine E Combine Reactants in Reaction Vessel A->E B Coupling Partner (Boronic Acid or Amine) B->E C Catalyst System (Pd source + Ligand) C->E D Base & Solvent D->E F Degas with Inert Gas E->F G Heat to Reaction Temperature F->G H Quench Reaction & Extract Product G->H I Dry & Concentrate Organic Phase H->I J Purify via Chromatography I->J K Characterized Final Product J->K

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The aminopyridine scaffold is a common feature in many kinase inhibitors. These inhibitors often function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The JNK (c-Jun N-terminal kinase) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis, is a known target for aminopyridine-based inhibitors.[9]

JNK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress (UV, ROS) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor N-Substituted Aminopyridine Inhibitor Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by N-substituted aminopyridines.

Conclusion

The reactivity of the C-Br bond in bromopyridin-2-amine is significantly influenced by the nature of the N-substituent. While both electron-withdrawing and unprotected amino groups are compatible with Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, the choice of catalyst, ligand, and reaction conditions is crucial for achieving optimal yields. The development of robust palladium catalyst systems has expanded the scope of these reactions to include a wide range of substrates. The resulting N-substituted aminopyridine derivatives are of significant interest in drug discovery, particularly as inhibitors of kinase signaling pathways implicated in various diseases. Further systematic studies with a broader range of N-substituents would provide a more complete quantitative understanding and facilitate the rational design of novel therapeutics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and compliance is paramount when handling specialized chemical compounds. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromo-N-(tert-butyl)pyridin-2-amine, emphasizing operational safety and logistical planning.

Immediate Safety and Handling Protocols

Prior to disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles, a fully buttoned lab coat, and, in cases of potential aerosolization, respiratory protection.[1] Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[2]

Quantitative Data Summary

The following table summarizes the general hazard profile and exposure limits for compounds chemically similar to this compound. Note: This information is illustrative and should be confirmed with your institution's EHS department.

ParameterValueSource/Analogue
Toxicity Data not available for this specific compound. Assumed to be harmful if swallowed, in contact with skin, or if inhaled.General guidance for amine and pyridine derivatives.
Environmental Hazard Potentially harmful to aquatic life.[3]General guidance for pyridine derivatives.
Physical State SolidBased on common organic compounds of similar structure.
Occupational Exposure Limits (OELs) Not established. Follow general guidelines for hazardous organic compounds.Prudent laboratory practice.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

1. Waste Identification and Segregation:

  • Crucially, this compound must be treated as a halogenated organic waste. [4]

  • Do not mix it with non-halogenated organic waste or other waste streams.[3] Improper segregation can lead to hazardous reactions and complicate the disposal process.

  • Contaminated materials, such as gloves, pipette tips, and weighing boats, should be disposed of as hazardous waste along with the chemical itself.[5]

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic compounds.

  • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[6]

  • Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[2][3]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][7]

4. Arrange for Professional Disposal:

  • Under no circumstances should this chemical be disposed of down the drain. Amines and their derivatives can be harmful to aquatic ecosystems.[3]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[3]

  • Common disposal methods for halogenated organic compounds include high-temperature incineration in a specialized facility.[8]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the standard operational workflow for the disposal of laboratory chemical waste, such as this compound.

A Step 1: Identify Waste (this compound) B Step 2: Segregate as Halogenated Organic Waste A->B C Step 3: Select & Label Compatible Waste Container B->C D Step 4: Transfer Waste (in fume hood) C->D E Step 5: Securely Seal Container D->E F Step 6: Store in Designated Satellite Accumulation Area E->F G Step 7: Request Waste Pickup (Contact EHS) F->G H Step 8: Professional Disposal (e.g., Incineration) G->H

Caption: Chemical Waste Disposal Workflow

Logical Decision Pathway for Halogenated Waste

This diagram outlines the decision-making process for the proper segregation and disposal of halogenated chemical waste.

Start Is the waste a halogenated organic compound? Yes Segregate into 'Halogenated Organic Waste' container Start->Yes Yes No Follow disposal protocol for non-halogenated waste Start->No No Consult Unsure? Consult SDS or EHS Start->Consult Uncertain

Caption: Halogenated Waste Segregation Decision

By adhering to these rigorous disposal protocols, researchers can ensure a safe laboratory environment and maintain compliance with all relevant environmental regulations. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

References

Personal protective equipment for handling 4-Bromo-N-(tert-butyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Bromo-N-(tert-butyl)pyridin-2-amine (CAS No. 1256819-02-9). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
Chemical Formula C₉H₁₃BrN₂
Molecular Weight 229.12 g/mol [1]
Appearance Solid (form may vary)
Purity Typically ≥98%[1]
CAS Number 1256819-02-9[1]

Note: Specific physical properties such as melting point and boiling point are not consistently reported across sources and should be confirmed with the supplier's specific documentation.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Latex gloves are not recommended.[2]
Body Protection A lab coat or chemical-resistant apron should be worn.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used when handling the powder outside of a certified fume hood or in case of insufficient ventilation.

Health Hazard Information

Exposure RoutePotential Health EffectsFirst Aid Measures
Inhalation May cause respiratory tract irritation. Symptoms can include coughing and shortness of breath.Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact May cause skin irritation. Prolonged contact can lead to more severe irritation or dermatitis.[3]Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact May cause serious eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Harmful if swallowed. May cause gastrointestinal irritation.Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Occupational Exposure Limits (OELs): No specific OELs have been established for this compound. As a conservative measure, it is prudent to adhere to the OELs for pyridine, a structurally related compound.

JurisdictionTWA (8-hour)STEL (15-minute)
OSHA (PEL) 5 ppm (15 mg/m³)-
ACGIH (TLV) 1 ppm (3.2 mg/m³)-
NIOSH (REL) 5 ppm (15 mg/m³)-

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Operational Plan: Handling and Storage

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid the generation of dust.

  • Use non-sparking tools and equipment.

  • Ensure eyewash stations and safety showers are readily accessible.

Storage:

  • Store in a tightly sealed, original container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, particularly strong oxidizing agents.

  • Label the storage area and container clearly with the chemical name and associated hazards.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect waste material in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated labware and PPE should also be disposed of as hazardous waste.

Disposal Methods:

  • Incineration: High-temperature incineration at a licensed hazardous waste facility is a suitable disposal method for brominated organic compounds.[5]

  • Landfill: Disposal in a hazardous waste landfill may be an option, but it is generally less preferred than incineration.[6]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the solvent system to the reaction mixture.

  • Stir the mixture and heat to the desired reaction temperature (typically 80-100 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method, such as column chromatography.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safe handling and experimental procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Review SDS and Protocols PPE Don Appropriate PPE Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weigh Weigh Solid in Fume Hood Ventilation->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Chemical Reaction Transfer->React Quench Quench Reaction (if necessary) React->Quench Waste Collect Waste in Labeled Container Quench->Waste Decontaminate Decontaminate Glassware and Surfaces Waste->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound.

SuzukiCouplingWorkflow Start Start: Assemble Glassware (Dry) Inert Establish Inert Atmosphere Start->Inert Reagents Add Reactants and Base Inert->Reagents Catalyst Add Palladium Catalyst Reagents->Catalyst Solvent Add Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Extract Extract Product Workup->Extract Purify Purify Product Extract->Purify End End: Characterize Pure Product Purify->End

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.